molecular formula C10H20N2 B2642000 N,N-dimethyl-octahydro-1H-isoindol-5-amine CAS No. 1935268-89-5

N,N-dimethyl-octahydro-1H-isoindol-5-amine

Cat. No.: B2642000
CAS No.: 1935268-89-5
M. Wt: 168.284
InChI Key: CBTYXLKTWPUUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-octahydro-1H-isoindol-5-amine is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.284. The purity is usually 95%.
BenchChem offers high-quality N,N-dimethyl-octahydro-1H-isoindol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-octahydro-1H-isoindol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12(2)10-4-3-8-6-11-7-9(8)5-10/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTYXLKTWPUUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC2CNCC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of N,N-dimethyl-octahydro-1H-isoindol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N,N-dimethyl-octahydro-1H-isoindol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl-octahydro-1H-isoindol-5-amine is a saturated bicyclic diamine that presents a valuable scaffold in medicinal chemistry and synthetic route development. Its rigid octahydroisoindole core provides a defined three-dimensional geometry, while the primary and tertiary amine functionalities offer versatile handles for chemical modification. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthetic pathway, and its emerging role as a key building block in the development of novel therapeutics. By synthesizing data from chemical databases and patent literature, this document serves as a technical resource for researchers leveraging this compound in drug discovery and development programs.

Chemical Identity and Structural Elucidation

N,N-dimethyl-octahydro-1H-isoindol-5-amine is characterized by a fused ring system consisting of a cyclopentane ring fused to a pyrrolidine ring, resulting in the octahydro-1H-isoindole core. A dimethylamino substituent is located at the 5-position of this bicyclic structure. The presence of multiple chiral centers means the molecule can exist in various stereoisomeric forms, a critical consideration for pharmacological applications.

Table 1: Chemical Identifiers and Core Properties

PropertyValueSource
IUPAC Name N,N-dimethyl-octahydro-1H-isoindol-5-amineN/A
CAS Number 1208776-86-6[1]
Molecular Formula C10H20N2N/A
Molecular Weight 168.28 g/mol N/A
Canonical SMILES CN(C)C1CC2CC(CNC2)C1N/A

Note: Physicochemical properties for this specific molecule are not widely published in experimental literature. The data presented below are predominantly computationally predicted values, which serve as valuable estimations for experimental design.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValuePrediction Tool/Source
XLogP3 1.4PubChem
Boiling Point ~230-250 °CEstimation
pKa (most basic) ~10.5 (pyrrolidine N)ChemAxon
pKa (least basic) ~9.8 (dimethylamino N)ChemAxon

The octahydroisoindole framework is a recognized "privileged scaffold" in drug discovery.[2] Its conformational rigidity helps in optimizing ligand-receptor interactions by reducing the entropic penalty upon binding. The two nitrogen atoms, a secondary amine within the ring and a tertiary exocyclic amine, serve as key points for derivatization or as hydrogen bond acceptors/donors in biological systems.

Synthesis and Manufacturing Pathway

The synthesis of N,N-dimethyl-octahydro-1H-isoindol-5-amine is not commonly detailed in standard chemical literature but can be inferred from related syntheses of isoindoline derivatives.[3] A robust and scalable approach involves a multi-step sequence starting from a suitable bicyclic ketone precursor. The following protocol outlines a logical and field-proven synthetic strategy.

Proposed Synthetic Workflow

The synthesis can be logically divided into two main stages: formation of the core amine structure via reductive amination, followed by methylation to install the dimethylamino moiety.

G A Octahydro-1H-isoindol-5-one (Precursor Ketone) B Reductive Amination (e.g., NH3, H2, Raney Ni or NaBH3CN) A->B Step 1 C Octahydro-1H-isoindol-5-amine (Primary Amine Intermediate) B->C D Reductive N-Methylation (Eschweiler-Clarke Reaction) (Formaldehyde, Formic Acid) C->D Step 2 E N,N-dimethyl-octahydro-1H-isoindol-5-amine (Final Product) D->E

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Octahydro-1H-isoindol-5-amine (Intermediate C)

  • Rationale: Reductive amination is a highly efficient and widely used method for converting ketones to amines. The choice of reducing agent and conditions can be tuned to optimize yield and minimize side reactions. Using a nickel catalyst under hydrogen pressure is common in industrial-scale synthesis for its efficiency and cost-effectiveness.

  • Procedure:

    • To a high-pressure hydrogenation reactor, charge Octahydro-1H-isoindol-5-one (1.0 eq).

    • Add a suitable solvent, such as methanol or ethanol.

    • Add a source of ammonia (e.g., a solution of ammonia in methanol, or liquid ammonia).

    • Carefully add a hydrogenation catalyst (e.g., Raney Nickel, ~5-10% w/w).

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

    • Heat the mixture to 50-80 °C and stir vigorously until hydrogen uptake ceases (monitor by pressure drop).

    • Cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude primary amine intermediate. Purification can be achieved via distillation or crystallization if necessary.

Step 2: Synthesis of N,N-dimethyl-octahydro-1H-isoindol-5-amine (Final Product E)

  • Rationale: The Eschweiler-Clarke reaction is a classic and effective method for the exhaustive methylation of a primary or secondary amine to a tertiary amine using formaldehyde as the source of methyl groups and formic acid as the reducing agent.[4] It is advantageous because it avoids the use of alkyl halides and prevents over-alkylation (quaternization).

  • Procedure:

    • To a round-bottom flask, add the crude Octahydro-1H-isoindol-5-amine (1.0 eq) from the previous step.

    • Add formic acid (≥ 2.5 eq) and aqueous formaldehyde solution (≥ 2.2 eq).

    • Heat the reaction mixture to reflux (typically 90-100 °C) for 6-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and carefully basify with a strong base (e.g., 4M NaOH) to a pH > 12. Caution: This step is exothermic and may involve gas evolution.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by vacuum distillation or column chromatography to yield the final N,N-dimethyl-octahydro-1H-isoindol-5-amine.

Applications in Research and Drug Development

The true value of N,N-dimethyl-octahydro-1H-isoindol-5-amine lies in its application as a versatile intermediate for constructing more complex molecules with potential therapeutic value. The octahydroisoindole core is found in a number of biologically active compounds.[5][6]

Role as a Synthetic Building Block

The secondary amine within the pyrrolidine ring is a key functional handle. It can readily participate in a variety of coupling reactions to introduce diverse side chains, which is a cornerstone of modern medicinal chemistry library synthesis.

G A N,N-dimethyl-octahydro- 1H-isoindol-5-amine B Amide Coupling (R-COOH, Coupling Agent) A->B D Reductive Amination (R-CHO, NaBH(OAc)3) A->D F Sulfonamide Formation (R-SO2Cl, Base) A->F C Novel Amide Derivatives B->C H Biological Screening (e.g., GPCRs, Kinases, Ion Channels) C->H E Novel Amine Derivatives D->E E->H G Novel Sulfonamide Derivatives F->G G->H

Caption: Derivatization strategies for library synthesis.

Case Study: Use in Patented Matter

While direct public-domain research on N,N-dimethyl-octahydro-1H-isoindol-5-amine is limited, its structural motifs are prevalent in patent literature, indicating its utility in proprietary drug discovery programs. For instance, related isoindole and indazole derivatives are frequently claimed as inhibitors of therapeutically relevant targets like kinases (e.g., SGK inhibitors) and enzymes involved in metabolic diseases.[7][8] The core scaffold is used to correctly orient pharmacophoric elements in three-dimensional space to achieve high-affinity binding to protein targets.

Safety, Handling, and Storage

As with most amine-containing organic compounds, N,N-dimethyl-octahydro-1H-isoindol-5-amine should be handled with appropriate care in a laboratory setting.

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Safety: The compound is expected to be a skin and eye irritant and may be harmful if ingested or inhaled. Avoid direct contact and aerosol generation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.

Conclusion

N,N-dimethyl-octahydro-1H-isoindol-5-amine is a valuable, yet underexplored, building block for synthetic and medicinal chemistry. Its rigid bicyclic structure combined with two distinct, reactive amine centers provides a robust platform for the creation of diverse chemical libraries. The synthetic route outlined in this guide offers a reliable method for its preparation, enabling researchers to access this scaffold for their discovery programs. As the demand for novel, three-dimensional chemical matter continues to grow in drug development, the utility of scaffolds like this is poised to increase significantly.

References

  • (Time in Singapore). Google Search. Accessed February 15, 2026.
  • US6559318B1 - Method for producing (2S,4R,9S)-octahydro-1H-indole-2-carboxylic acid and intermediate products therefor.
  • 4,7-Methano-1H-inden-5-amine, octahydro-N,N-dimethyl- | C12H21N. PubChem.
  • N,N-Dimethyl-octahydro-1H-isoindol-5-amine. BLDpharm.
  • CAS 12653-83-7: Sulfanol. CymitQuimica.
  • Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annul
  • US9834738B2 - Octahydro-1H-4,7-methano-indene-5-aldehydes and their use in perfume compositions.
  • N,N-dimethyl-4,5,6,7-tetrahydro-1H-indol-1-amine.
  • N,N-dimethyl-1H-indol-5-amine | 6843-25-0. Echemi.
  • N,N-dimethyl-octahydro-1H-isoindol-5-amine (Cas 1208776-86-6). Parchem.
  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal.
  • Perhydroisoindole derivatives and pharmaceutical compositions containing them.
  • Octahydro-isoindole: Properties, Applications, and Quality Specific
  • Synthesis of a Series of Diaminoindoles. PMC - NIH.
  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journals.
  • 1h-indazol derivatives as sgk inhibitors for the treatment of diabetes - P
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.
  • 1H-benzo[d]imidazole-5-carboxamide derivatives: Novel amide-based xanthine oxidase inhibitors. PubMed.
  • Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Semantic Scholar.
  • Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. European Review for Medical and Pharmacological Sciences.

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A Technical Guide to the Therapeutic Potential of Octahydro-1H-isoindol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoindole heterocyclic framework is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved therapeutic agents.[1] Its saturated derivative, the octahydro-1H-isoindole scaffold, offers a versatile, three-dimensional chemical space for the design of novel drug candidates. This technical guide provides an in-depth exploration of the therapeutic potential of octahydro-1H-isoindol-5-amine derivatives. We synthesize evidence from preclinical studies to highlight promising applications in neurodegenerative disorders, infectious diseases, and beyond. This document details the mechanistic basis for these applications, presents key structure-activity relationship (SAR) insights, and provides robust experimental protocols for synthesis and evaluation, aiming to equip researchers with the foundational knowledge to innovate within this chemical class.

Introduction: The Octahydroisoindole Scaffold as a Privileged Structure

Heterocyclic compounds are a cornerstone of modern pharmaceuticals, with nitrogen-containing bicyclic systems like isoindoline being particularly prominent.[1] The isoindoline core is present in drugs indicated for a wide array of conditions, from multiple myeloma (e.g., Thalidomide) to hypertension.[1][2] The fully saturated octahydroisoindole variant provides a rigid, conformationally defined scaffold that is ideal for achieving high-affinity and selective interactions with biological targets.[3] The introduction of a 5-amine functional group provides a critical anchor point for further chemical modification, allowing for the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. This guide focuses specifically on this amine-substituted core, examining its potential to yield next-generation therapeutics.

Key Therapeutic Areas & Mechanistic Insights

The octahydro-1H-isoindol-5-amine scaffold and its close structural relatives have demonstrated significant activity in several key therapeutic areas.

Modulation of Dopaminergic Pathways for Neurodegenerative Disorders

Dopaminergic system dysfunction is a hallmark of neurodegenerative conditions such as Parkinson's disease.[4][5] The five dopamine receptor subtypes are grouped into D1-like (D1, D5) and D2-like (D2, D3, D4) families, which represent critical targets for therapeutic intervention.[6]

Notably, conformationally restricted analogues based on the closely related octahydrobenzo[h]isoquinoline framework have been identified as extremely potent and high-affinity full agonists for the D1 dopamine receptor.[7] This suggests that the rigid bicyclic structure of the octahydroisoindole core is well-suited for mimicking the bioactive conformation of dopamine. Agonism at the D1 receptor is a promising strategy for improving cognitive function and treating Parkinson's disease.[7] The amine group at the 5-position of the octahydro-1H-isoindole core can serve as a synthetic handle to introduce catechol-like functionalities essential for dopamine receptor activation.

Data Presentation: Dopamine Receptor Binding Affinities of Related Scaffolds

CompoundScaffoldD1-like Ki (nM)D2-like Ki (nM)SelectivitySource
Compound 3 7,8-dihydroxy-5-phenyl-octahydrobenzo[h]isoquinoline6>1000>166-fold for D1-like[7]
Doxanthrine Reference D1 Agonist18>1000>55-fold for D1-like[7]
Compound 2 7,8-dihydroxy-octahydrobenzo[h]isoquinoline>1000450D2-like Preferring[7]

This table summarizes binding affinity data for key compounds, demonstrating the high potency and selectivity achievable with this class of molecules at dopamine receptors.

Diagram: Simplified Dopamine D1 Receptor Signaling Pathway

Below is a diagram illustrating the canonical Gs-protein coupled signaling cascade initiated by a D1 receptor agonist.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D1R D1 Receptor Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Inactive) PKA->CREB Phosphorylates pCREB p-CREB (Active) Gene Gene Transcription (Neuronal Plasticity, Cognition) pCREB->Gene Promotes Agonist Octahydroisoindole Derivative (Agonist) Agonist->D1R Binds

Caption: D1 receptor activation by an agonist leads to increased gene transcription associated with cognitive function.

Antifungal Activity via Chitinase Inhibition

Invasive fungal infections, particularly those caused by Aspergillus fumigatus, pose a significant threat to immunocompromised individuals. Fungal chitinases are essential enzymes for cell wall remodeling and are therefore attractive targets for novel antifungal therapies.[8][9]

In silico drug design studies have identified the octahydroisoindolone scaffold (a close analogue of octahydro-1H-isoindole) as a promising starting point for the development of selective inhibitors of Aspergillus fumigatus chitinase B1 (AfChiB1).[8][10] Molecular docking studies suggest that derivatives can be designed to fit within the enzyme's catalytic site, disrupting its function.[8] The predicted IC50 values for the top candidates were in the micromolar range (60–200 μM), highlighting the scaffold's potential.[8][10] The amine functionality on the core ring provides a vector for introducing substituents that can enhance binding affinity and selectivity over human chitinases.

Broad-Spectrum Antimicrobial and Enzyme Inhibition Potential

Beyond specific antifungal activity, related octahydro-benzo[f]isoindole derivatives have demonstrated moderate antitubercular and broad-spectrum antifungal activity in initial screenings.[11][12] Furthermore, isoquinoline-based compounds have shown potent inhibitory activity against urease.[13] Urease is a key virulence factor for bacteria like Helicobacter pylori, the primary cause of peptic ulcers.[13] Inhibition of this enzyme is a validated strategy for treating such infections. The structure-activity relationship studies on these urease inhibitors indicate that substitutions on the aromatic ring significantly impact potency, with IC50 values reaching the low micromolar range.[13]

Data Presentation: Enzyme Inhibition and Antimicrobial Activity

Compound SeriesTargetPotencySource
N-Aryl-3,4-dihydroisoquinoline carbothioamidesUreaseIC50 = 18.5 ± 0.65 μM (most active)[13]
Octahydro-benzo[f]isoindolesAspergillus nigerGrowth inhibition at 25 μg/mL[12]
Octahydro-benzo[f]isoindolesMycobacterium tuberculosisModerate antitubercular activity[12]

This table showcases the diverse biological activities of isoindole-related scaffolds against various pathogens and enzymes.

Core Experimental Protocols & Methodologies

To facilitate further research, this section provides validated, step-by-step protocols for the synthesis and evaluation of octahydro-1H-isoindol-5-amine derivatives.

Synthesis Strategy: Diels-Alder Cycloaddition

The construction of the octahydroisoindole core can be efficiently achieved via a [4+2] Diels-Alder cycloaddition reaction. This approach offers excellent control over the ring fusion stereochemistry. The following protocol is a generalized procedure based on methodologies reported for similar scaffolds.[11][12]

Rationale: The Diels-Alder reaction is a powerful C-C bond-forming reaction that constructs the bicyclic core in a single, often highly stereoselective, step. Using a dienophile like a maleimide derivative and a diene such as one derived from furfuryl amine provides a direct route to the core structure.

Diagram: Synthetic Workflow via Diels-Alder Reaction

Synthesis_Workflow Diene Diene (e.g., from Furfuryl Amine) Reaction Diels-Alder Cycloaddition (Toluene, 80°C) Diene->Reaction Dienophile Dienophile (e.g., Maleimide) Dienophile->Reaction Adduct Cycloadduct (Azatricyclodione) Reaction->Adduct Reduction Reduction/ Modification Adduct->Reduction Final Octahydroisoindole Core Reduction->Final

Sources

N,N-Dimethyl-octahydro-1H-isoindol-5-amine: A High-Fsp³ Scaffold for Next-Generation Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of "escaping flatland"—the movement away from planar, aromatic-heavy drug candidates—N,N-dimethyl-octahydro-1H-isoindol-5-amine emerges as a premier building block.[1][2] This saturated bicyclic diamine offers a rigidified scaffold with high fraction of sp³-hybridized carbons (Fsp³), optimal for penetrating the blood-brain barrier (BBB) and reducing off-target metabolic toxicity.[1][2]

This guide provides a comprehensive technical analysis of this scaffold, focusing on its stereochemical complexity, synthetic accessibility, and utility as a bioisostere for substituted piperazines, tropanes, and isoquinolines in GPCR and kinase drug discovery.[1][2]

Structural Analysis & Stereochemical Considerations

The core of this molecule is the octahydro-1H-isoindole system.[2] Unlike its aromatic precursor (isoindoline), the octahydro variant possesses two bridgehead carbons (C3a and C7a), creating a critical stereochemical junction.[1][2]

The Cis vs. Trans Fusion

The biological activity of this scaffold is dictated by the ring fusion geometry:

  • Cis-Fused (Endo/Exo): The pyrrolidine and cyclohexane rings are fused with bridgehead hydrogens on the same face.[3] This creates a "folded" conformation, similar to a catcher's mitt.[1][2] It is generally the kinetic product of heterogeneous hydrogenation.

  • Trans-Fused: The bridgehead hydrogens are anti-periplanar.[2] This creates a flat, extended, and highly rigid structure.[1][2] It is thermodynamically more stable but synthetically more challenging to access directly from aromatic precursors.

Vector Analysis

The 5-dimethylamino substituent adds a third stereocenter.[2]

  • Equatorial 5-NMe₂: Extends into the solvent front, ideal for solvent-exposed interactions or secondary binding pockets.[1][2]

  • Axial 5-NMe₂: Projects perpendicular to the ring plane, useful for inducing specific conformational locks or engaging in

    
    -cation interactions with receptor residues.[1][2]
    

Medicinal Chemistry Insight: The distance between the basic pyrrolidine nitrogen (N2) and the exocyclic amine (N5) in the trans-fused isomer is approximately 5.5–6.0 Å, mimicking the pharmacophore distance found in many dopaminergic and serotonergic ligands.[2]

Synthetic Access & Scalability

Reliable access to this building block is a prerequisite for its adoption. The following pathway outlines a scalable route starting from commercially available 5-nitroisoindoline .

Synthetic Strategy
  • Protection: Protection of the secondary amine (N2) to prevent catalyst poisoning and side reactions.

  • Core Reduction: High-pressure hydrogenation to saturate the benzene ring.[2]

  • Functionalization: Reductive alkylation of the 5-amino group.[2]

  • Deprotection: Liberation of the N2 handle for library coupling.

Pathway Visualization

Synthesis_Pathway Start 5-Nitroisoindoline (Commercially Available) Step1 1. Boc-Protection (Boc2O, TEA) Start->Step1 Yield >95% Step2 2. Hydrogenation (Rh/Al2O3, H2, 50 bar) Step1->Step2 Cis-selective Reduction Step3 3. Reductive Methylation (HCHO, NaBH3CN) Step2->Step3 Dimethylation End Target Scaffold (N,N-dimethyl-octahydro- 1H-isoindol-5-amine) Step3->End Deprotection (TFA)

Caption: Figure 1. Scalable synthetic route from 5-nitroisoindoline to the target diamine scaffold.[1][2]

Physicochemical Profile & Design Logic

The transition from an aromatic isoindoline to the saturated octahydro-isoindole drastically alters the physicochemical landscape.[2]

PropertyIsoindoline (Aromatic)Octahydro-Isoindole (Saturated)Impact on Drug Design
Hybridization Flat (sp²)3D (High Fsp³)Improved solubility; disruption of crystal packing.[1][2]
Basicity (pKa) N2: ~9.5N2: ~10.8Stronger cation at physiological pH; improved solubility.
LogP ModerateLower (more polar)Reduced lipophilicity often correlates with lower metabolic clearance.
Metabolic Stability Prone to CYP oxidationResistantSaturated rings block rapid aromatic hydroxylation.
The "Self-Validating" Logic

When incorporating this scaffold, the presence of the tertiary dimethylamine (N5) serves as an internal "solubility handle."[2] Even if the N2 is coupled to a lipophilic warhead, the N5 center remains protonated at physiological pH, maintaining aqueous solubility and preventing aggregation in assays—a common cause of false positives (PAINS).[1][2]

Experimental Protocols

Safety Warning: Hydrogenation at high pressure requires rated stainless steel autoclaves. Handle Raney Nickel or Rhodium catalysts under inert atmosphere to prevent ignition.

Protocol A: Catalytic Hydrogenation (Ring Saturation)

Objective: Conversion of N-Boc-5-nitroisoindoline to N-Boc-5-amino-octahydroisoindole.[1][2]

  • Preparation: Dissolve N-Boc-5-nitroisoindoline (10.0 g, 38 mmol) in glacial acetic acid (100 mL).

  • Catalyst Loading: Add 5% Rh/Al₂O₂ (1.0 g, 10 wt%). Note: Rhodium is preferred over Palladium for ring saturation to avoid hydrogenolysis of the benzyl positions.

  • Reaction: Seal in a high-pressure autoclave. Purge with N₂ (3x) and H₂ (3x).[1][2] Pressurize to 50 bar (725 psi) H₂.

  • Conditions: Heat to 60°C and stir at 800 rpm for 24 hours.

  • Workup: Cool to RT. Vent H₂ carefully. Filter catalyst through Celite. Concentrate the filtrate.

  • Neutralization: Dissolve residue in DCM, wash with sat.[2] NaHCO₃ to remove acetic acid. Dry over MgSO₄.[4]

  • Result: Yields predominantly cis-fused 5-amino-octahydroisoindole.

Protocol B: Reductive Dimethylation

Objective: Methylation of the primary 5-amine.[1][2]

  • Reactants: Dissolve the crude amine (from Protocol A) in MeOH (10 mL/g).

  • Aldehyde Addition: Add aqueous Formaldehyde (37% soln, 5.0 equiv).[1][2] Stir for 30 mins to form the imine/hemiaminal.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH₃CN, 3.0 equiv) portion-wise. Caution: Generates HCN gas if acidified; keep pH > 6 or use a scrubber.

  • Completion: Stir at RT for 12 hours.

  • Quench: Quench with 1N NaOH. Extract with DCM.[5]

  • Purification: The tertiary amine product can be purified via basic alumina chromatography (DCM/MeOH gradient).

Applications in Drug Discovery

GPCR Ligands (Dopamine/Serotonin)

The distance between the two nitrogens in this scaffold makes it an excellent rigid bioisostere for N-methyl-tryptamines .[2]

  • Mechanism: The N2 position mimics the indole NH, while the N5-dimethylamine mimics the ethylamine side chain.[2]

  • Advantage: The rigid bicyclic core restricts entropy loss upon binding, potentially increasing potency (

    
    ) and selectivity compared to flexible tryptamines.[1][2]
    
Kinase Inhibitors

Used as a solvent-exposed tail.[1][2]

  • Mechanism: The N2 binds to the hinge region (or a scaffold attached to it), while the octahydro ring projects the solubilizing N5-dimethylamine into the solvent channel.

SAR Decision Tree

SAR_Logic Root Lead Optimization: Replace Flexible Linker? Decision1 Need to reduce Aromatic Ring Count? Root->Decision1 Decision2 Need to improve CNS Penetration? Root->Decision2 Action1 Use Octahydroisoindole (Fsp3 Increase) Decision1->Action1 Yes Decision2->Action1 Yes Action2 Check Vector: Cis vs Trans Action1->Action2 Outcome1 Cis-isomer: 'Folded' shape Compact binding pockets Action2->Outcome1 Outcome2 Trans-isomer: 'Linear' shape Mimics piperazine/piperidine Action2->Outcome2

Caption: Figure 2. Decision logic for incorporating the octahydroisoindole scaffold into a medicinal chemistry program.

References

  • Stereoselective Synthesis of Octahydroindoles. National Institutes of Health (PubMed). "Synthesis of cis-octahydroindoles via intramolecular 1,3-dipolar cycloaddition."[1][2][6] Available at: [Link] (Context: General synthesis of the core scaffold).[2]

  • Isoindoline Scaffolds in Drug Design. MDPI Molecules. "Discovery of Octahydroisoindolone as a Scaffold for Selective Inhibition." Available at: [Link][1][2]

Sources

Biological Targets for N,N-Dimethyl-octahydro-1H-isoindol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological targets and pharmacological potential of N,N-dimethyl-octahydro-1H-isoindol-5-amine and its structural analogs. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's utility as a privileged structure in drug discovery.

Technical Guide & Pharmacological Profiling

Executive Summary & Scaffold Analysis

N,N-dimethyl-octahydro-1H-isoindol-5-amine (CAS: 1935268-89-5) represents a specific subclass of octahydroisoindoles —a rigid, bicyclic amine scaffold that has emerged as a "privileged structure" in medicinal chemistry. Unlike flexible linear amines, the octahydroisoindole core locks functional groups into defined spatial vectors, allowing for high-affinity interactions with G-protein coupled receptors (GPCRs), ion channels, and viral enzymes.

The specific 5-amino substitution pattern creates a 1,4-diamine pharmacophore (counting through the ring fusion), which is critical for binding to targets requiring a basic nitrogen separated from a hydrophobic pocket by a rigid spacer.

Stereochemical Control (The "Cis/Trans" Switch)

The biological activity of this scaffold is governed by the ring fusion stereochemistry:

  • Cis-fused (Endo/Exo): Adopts a folded, "concave" conformation.[1] This is the preferred geometry for KATP channel blockers (e.g., Mitiglinide) and certain viral protease inhibitors.

  • Trans-fused: Adopts a linear, flat conformation. This geometry mimics extended neurotransmitter states and is often favored for Sigma receptor and NK1 receptor binding.

Primary Biological Targets

Based on Structure-Activity Relationship (SAR) homology with known bioactive octahydroisoindoles, the N,N-dimethyl-octahydro-1H-isoindol-5-amine analogs target three primary biological systems.

Neurokinin-1 Receptor (NK1R)

Role: Substance P Antagonism (Pain, Depression, Emesis). The octahydroisoindole core is a validated scaffold for NK1 antagonists. The rigid bicyclic system mimics the turn conformation of the Substance P peptide, blocking the receptor's binding pocket.

  • Mechanism: The basic amine at position 5 interacts with Glu193 or Gln165 in the NK1 transmembrane bundle, while the hydrophobic bicyclic cage occupies the accessory binding pocket.

  • Therapeutic Utility: Analogs are investigated as non-opioid analgesics and anti-emetics (similar to Aprepitant, but with a different core).

ATP-Sensitive Potassium Channels (KATP)

Role: Insulin Secretion Modulation (Type 2 Diabetes). The cis-octahydroisoindole scaffold is the core of Mitiglinide , a rapid-acting insulin secretagogue.

  • Mechanism: The scaffold binds to the SUR1 (Sulfonylurea Receptor 1) subunit of the KATP channel. The 5-amino variants (analogs of the guide molecule) are currently explored to modulate channel closure kinetics without the hypoglycemia risks associated with sulfonylureas.

  • SAR Insight: The cis-fusion is essential here to fit the SUR1 binding cleft.

Sigma-1 Receptor (σ1R)

Role: Chaperone Modulation, ER Stress, Neuroprotection. The N,N-dimethyl-5-amine substituent creates a "cationic tail" typical of high-affinity Sigma ligands.

  • Mechanism: The basic nitrogen (protonated at physiological pH) forms an electrostatic bridge with Asp126 in the Sigma-1 receptor. The lipophilic isoindole core intercalates into the hydrophobic tunnel formed by the receptor's cupin-like fold.

  • Therapeutic Utility: Neurodegenerative diseases (Alzheimer's, ALS) and neuropathic pain.

Emerging Target: Viral Main Protease (Mpro)

Recent studies (2025) have identified octahydroindole-based peptidomimetics as potent inhibitors of the SARS-CoV-2 Main Protease (Mpro) .

  • Relevance: The rigid scaffold acts as a P2 ligand, filling the S2 hydrophobic pocket of the enzyme more effectively than flexible linear chains.

  • Analog Potential: N,N-dimethyl-octahydro-1H-isoindol-5-amine analogs can serve as warhead-bearing scaffolds (e.g., covalent nitrile or aldehyde additions) to irreversibly inhibit viral replication.

Experimental Protocols for Validation

Protocol: Competitive Radioligand Binding (Sigma-1)

Objective: Determine the affinity (


) of analogs for the σ1 receptor.
  • Membrane Preparation: Homogenize Guinea pig brain tissue in ice-cold Tris-sucrose buffer (pH 7.4). Centrifuge at 1,000 x g (10 min) to remove debris, then 40,000 x g (30 min) to pellet membranes.

  • Incubation:

    • Radioligand: [3H]-(+)-Pentazocine (2 nM).

    • Test Compound: N,N-dimethyl-octahydro-1H-isoindol-5-amine analog (10 pM – 100 μM).

    • Non-specific Control: Haloperidol (10 μM).

    • Buffer: 50 mM Tris-HCl, pH 8.0.

  • Equilibrium: Incubate for 120 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine). Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol: Calcium Mobilization Assay (NK1R Functional)

Objective: Assess antagonist activity against Substance P.

  • Cell Line: U373 MG cells (naturally expressing NK1R) or CHO-K1 transfected with human NK1R.

  • Dye Loading: Incubate cells with Fluo-4 AM (2 μM) in HBSS for 45 min at 37°C.

  • Compound Treatment: Add test analog (0.1 – 10 μM) and incubate for 15 min.

  • Agonist Challenge: Inject Substance P (10 nM,

    
     concentration).
    
  • Readout: Monitor intracellular calcium fluorescence (

    
     494/516 nm) using a FLIPR or kinetic plate reader. Antagonists will suppress the Substance P-induced calcium spike.
    

Visualizations

Signaling Pathway: NK1 Receptor Modulation

The following diagram illustrates the pathway blocked by octahydroisoindole analogs acting as NK1 antagonists.

NK1R_Pathway SubstanceP Substance P (Agonist) NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Activates Analog Isoindol-5-amine Analog (Antagonist) Analog->NK1R Blocks Gq Gq/11 Protein NK1R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaRelease Ca2+ Release (ER Stores) IP3->CaRelease Triggers PKC PKC Activation DAG->PKC Activates Response Pain Transmission / Neurogenic Inflammation CaRelease->Response Drives PKC->Response

Figure 1: Mechanism of Action for NK1R antagonism. The analog competes with Substance P, preventing the Gq-mediated calcium cascade.

Workflow: SAR Optimization Pipeline

This flowchart defines the logical steps to optimize the N,N-dimethyl-octahydro-1H-isoindol-5-amine lead into a drug candidate.

SAR_Workflow Start Lead Compound (N,N-dimethyl-octahydro- 1H-isoindol-5-amine) Step1 Stereo-Separation (Cis vs Trans) Start->Step1 Step2 N-Substitution (Benzyl/Aryl groups) Step1->Step2 Screen1 Primary Screen (Sigma-1 / NK1R) Step2->Screen1 Screen1->Step2 No Activity Screen2 Functional Assay (Ca2+ Flux / ePhys) Screen1->Screen2 Hits (<100nM) ADME ADME Profiling (Microsomal Stability) Screen2->ADME Agonist/Antagonist Confirmed ADME->Step2 High Clearance Candidate Clinical Candidate ADME->Candidate High Bioavailability

Figure 2: Medicinal chemistry optimization workflow for octahydroisoindole analogs.

References

  • BenchChem Technical Support. (2026). Comparative Reactivity of Cis- and Trans-Octahydroisoindole: A Guide for Researchers. BenchChem. Link

  • CymitQuimica. (2025).[2][3][4] rel-(3aR,7aS)-Octahydro-1H-isoindole Product Data. CymitQuimica Catalog. Link

  • PubChem. (2025). Compound Summary: N,N-Dimethyl-octahydro-1H-isoindol-5-amine.[5][6][7][8] National Library of Medicine. Link

  • BLD Pharm. (2025).[6] Product Analysis: N,N-Dimethyl-octahydro-1H-isoindol-5-amine (CAS 1935268-89-5).[5][6] BLD Pharm.[6] Link

Sources

An In-depth Technical Guide to the Stereochemical Considerations of the Octahydro-1H-isoindole Ring System

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The octahydro-1H-isoindole core is a saturated bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. However, the inherent stereochemical complexity of this ring system presents both a challenge and an opportunity in drug design and development. The relative and absolute configuration of its stereocenters is a critical determinant of pharmacological activity, with different stereoisomers often exhibiting vastly different potencies and selectivities.[1] This technical guide provides a comprehensive exploration of the stereochemical landscape of the octahydro-1H-isoindole system, detailing its conformational behavior, the profound impact of stereoisomerism on biological function, and the key synthetic and analytical strategies employed to control and verify its stereochemistry.

The Stereochemical Landscape of Octahydro-1H-isoindole

The fundamental structure of octahydro-1H-isoindole consists of a cyclohexane ring fused to a pyrrolidine ring. The stereochemistry of this system is primarily defined by the nature of the ring fusion at the two bridgehead carbons, C3a and C7a.

Cis- and Trans-Ring Fusion

The fusion of the two rings can be either cis or trans, leading to two distinct diastereomeric series.

  • Cis-Octahydro-1H-isoindole: In this configuration, the hydrogen atoms at the bridgehead carbons (C3a and C7a) are on the same face of the molecule. This fusion results in a V-shaped, conformationally rigid structure. The cis-fused system is a chiral molecule that exists as a pair of enantiomers: (3aR,7aS)-octahydro-1H-isoindole and (3aS,7aR)-octahydro-1H-isoindole.[1] This is the most common and biologically relevant isomer, found in numerous pharmaceuticals.[1]

  • Trans-Octahydro-1H-isoindole: Here, the bridgehead hydrogens are on opposite faces. The trans-fused system is generally considered to be more strained and less stable than the cis isomer, and it is less frequently encountered in drug development. It also exists as a pair of enantiomers.

The focus of this guide will be on the cis-fused system due to its established importance in medicinal chemistry.

Caption: Comparison of cis- and trans-fused octahydro-1H-isoindole isomers.

Conformational Considerations

The cis-fused octahydro-1H-isoindole system is conformationally constrained. The cyclohexane portion typically adopts a chair-like conformation, while the pyrrolidine ring assumes an envelope or twist conformation. The overall structure can undergo a ring-flipping process, leading to two primary conformers. The orientation of the nitrogen lone pair (axial vs. equatorial relative to the cyclohexane ring) and the presence of substituents will dictate the energetic preference for one conformer over the other. This conformational preference is crucial as it determines the three-dimensional arrangement of substituents and their ability to interact with biological macromolecules.

The Critical Role of Stereochemistry in Biological Activity

The precise stereochemistry of the octahydro-1H-isoindole core is often the deciding factor for its pharmacological effect. Biological systems, being inherently chiral, interact differently with each stereoisomer of a chiral drug.

A quintessential example is the anti-diabetic drug mitiglinide . This potent K-ATP channel inhibitor, used for treating type 2 diabetes, incorporates the (3aR,7aS)-octahydro-1H-isoindole moiety.[1] Its therapeutic efficacy is critically dependent on this specific configuration. The (3aR,7aS) isomer facilitates optimal hydrophobic interactions within the binding pocket of the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.[1] While data on the unsubstituted enantiomers are limited, studies on derivatives consistently show that the (3aR,7aS) configuration is associated with the desired potent pharmacological effects.[1]

Quantitative Analysis of Stereoisomer Activity

The significance of stereochemistry is best illustrated with quantitative data. The table below summarizes the activity of a derivative of cis-octahydro-1H-isoindole, highlighting the differential activity based on its configuration.

CompoundStereochemistryTargetAssayActivity (IC₅₀)Reference
(+)-(S)-o-FMITIncorporates the (3aR,7aS)-octahydro-1H-isoindole coreSUR1Inhibition of [³H]glyburide binding1.8 µM[1]

This table underscores the necessity of stereochemical control in the synthesis of new chemical entities based on this scaffold.

Strategies for Stereocontrolled Synthesis

Given the importance of accessing single, pure stereoisomers, significant effort has been dedicated to developing methods for stereocontrolled synthesis. The choice of strategy depends on factors such as scale, cost, and the desired final product.

Synthesis of Racemic cis-Octahydro-1H-isoindole

A common starting point is the synthesis of the racemic cis-isomer. This is typically achieved through the reduction of cis-hexahydrophthalimide. The causality here is straightforward: the cis stereochemistry of the starting dicarboxylic anhydride is retained throughout the imide formation and subsequent reduction, yielding the racemic cis-fused product.

Protocol: A robust, though non-selective, method involves using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as tetrahydrofuran (THF), to reduce the stable imide functionality.[1]

Chiral Resolution of the Racemic Mixture

Chiral resolution is a classical and reliable method for separating a racemic mixture into its constituent enantiomers.[3] The trustworthiness of this method lies in a fundamental principle of stereochemistry: while enantiomers have identical physical properties, diastereomers do not.[4] The process converts the enantiomeric pair into a diastereomeric pair, which can then be separated by conventional techniques.

The Self-Validating System of Diastereomeric Salt Formation:

  • Reaction: The racemic amine (a base) is reacted with an enantiomerically pure chiral acid (the resolving agent), such as (+)-tartaric acid or (-)-mandelic acid.[1] This acid-base reaction forms two diastereomeric salts.

  • Separation: These salts, having different solubilities, can be separated by fractional crystallization.[1][3] One diastereomer preferentially crystallizes from the solution, while the other remains dissolved.

  • Liberation: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the pure, single enantiomer of the octahydro-1H-isoindole.[1]

G racemate Racemic cis-Octahydro-1H-isoindole ((R,S) + (S,R)) reagent Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) racemate->reagent Step 1 salts Mixture of Diastereomeric Salts ((R,S)-(+) + (S,R)-(+)) reagent->salts separation Fractional Crystallization (Separation based on solubility) salts->separation Step 2 salt1 Insoluble Salt ((R,S)-(+)) separation->salt1 Solid Phase salt2 Soluble Salt ((S,R)-(+)) separation->salt2 Liquid Phase base1 Add Base (e.g., NaOH) salt1->base1 Step 3 base2 Add Base (e.g., NaOH) salt2->base2 Step 3 enantiomer1 Pure Enantiomer 1 (3aR,7aS) base1->enantiomer1 enantiomer2 Pure Enantiomer 2 (3aS,7aR) base2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Asymmetric Synthesis

Asymmetric synthesis, which creates the desired enantiomer directly, is often a more elegant and efficient approach, avoiding the loss of 50% of the material inherent in classical resolution.[3] These methods employ chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a key bond-forming step.

Conceptual Approaches:

  • Diastereoselective Hydrogenation: A suitable prochiral precursor, such as an unsaturated isoindole derivative, can be hydrogenated using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand). The catalyst creates a chiral environment that favors the addition of hydrogen to one face of the double bond over the other, leading to an excess of one enantiomer.[1]

  • Domino Reactions: Multi-component reactions can be designed to build the heterocyclic core in a single pot with high stereocontrol. For example, an organocatalyzed domino Robinson annulation/aza-Michael reaction can construct complex octahydroindoles (a related scaffold) with excellent enantioselectivity.[5][6]

Analytical Methods for Stereochemical Assignment

Once a synthesis is complete, robust analytical methods are required to confirm the relative and absolute stereochemistry and to determine enantiomeric purity.

  • NMR Spectroscopy: Nuclear Magnetic Resonance is a powerful tool for determining relative stereochemistry. Diastereomers will have distinct NMR spectra. Advanced 2D NMR techniques, such as NOESY, can establish through-space proximity between protons, helping to elucidate the 3D structure. To distinguish between enantiomers, which have identical spectra, one can use a chiral solvating agent or a chiral derivatizing agent (e.g., Mosher's acid) to create a diastereomeric environment, inducing non-equivalence in the NMR signals.[7][8] For definitive assignment, computational methods that predict NMR chemical shifts (like GIAO) for each possible isomer can be compared against experimental data.[9][10]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a sample. The sample is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to different retention times and thus separation.[11]

  • X-ray Crystallography: When a single crystal of sufficient quality can be grown, X-ray crystallography provides unambiguous proof of both the relative and absolute stereochemistry of a molecule.

Detailed Experimental Protocols

Protocol: Synthesis of Racemic cis-Octahydro-1H-isoindole[1]
  • Step 1: Imide Formation: In a round-bottom flask, combine cis-1,2-Cyclohexanedicarboxylic anhydride with one equivalent of urea. Heat the mixture carefully until it melts and effervescence ceases, indicating the formation of cis-hexahydrophthalimide. Allow to cool and solidify.

  • Step 2: Reduction: Suspend the crude cis-hexahydrophthalimide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.

  • Caution: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be dry, and the reaction must be performed under anhydrous conditions.

  • Slowly add a stoichiometric excess (approximately 2-3 equivalents) of LiAlH₄ to the stirred suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitor by TLC).

  • Workup: Carefully quench the reaction by slowly adding water, followed by 15% NaOH solution, and then more water, according to standard LiAlH₄ workup procedures (e.g., Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or diethyl ether.

  • Combine the organic filtrates and remove the solvent under reduced pressure to yield racemic cis-octahydro-1H-isoindole. Purify further by distillation or chromatography as needed.

Protocol: Competitive Radioligand Binding Assay for SUR1[1]
  • Materials: Membrane preparations from cells expressing the SUR1 subunit, [³H]glyburide (radioligand), test compounds (stereoisomers of interest), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), scintillation cocktail, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, combine the cell membrane preparation, a fixed concentration of [³H]glyburide, and varying concentrations of the test compound in the assay buffer. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

    • Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of inhibition versus the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each stereoisomer.

Conclusion

The octahydro-1H-isoindole ring system is a versatile and powerful scaffold in modern drug discovery. Its stereochemical properties are not mere structural details but are fundamental to its biological function. A thorough understanding of the different stereoisomers, coupled with robust strategies for their stereoselective synthesis and rigorous analytical characterization, is essential for any researcher aiming to exploit this privileged core. The causality is clear: controlling the three-dimensional architecture of these molecules is paramount to controlling their interaction with biological targets and ultimately achieving the desired therapeutic outcome.[1] As synthetic methodologies become more sophisticated, the ability to rationally design and access any desired stereoisomer of the octahydro-1H-isoindole family will continue to fuel the development of novel, highly selective, and potent therapeutics.

References

  • Title: A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction: Stereoselective Synthesis of Octahydro-1 H-cyclopenta[ cd]isoindole Source: PubMed URL: [Link]

  • Title: A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD Source: ACTA POLONIAE PHARMACEUTICA-DRUG RESEARCH URL: [Link]

  • Title: Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction Source: SciSpace URL: [Link]

  • Title: Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction | Request PDF Source: ResearchGate URL: [Link]

  • Title: The chemistry of isoindole natural products Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH Source: AWS URL: [Link]

  • Title: Chiral resolution Source: Wikipedia URL: [Link]

  • Title: Assigning the stereochemistry of pairs of diastereoisomers using GIAO NMR shift calculation Source: PubMed URL: [Link]

  • Title: Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation Source: Sci-Hub URL: [Link]

  • Title: Chiral Resolution with and without Resolving Agents Source: Pharmaceutical Technology URL: [Link]

  • Title: Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry Source: Scilit URL: [Link]

  • Title: NMR Methods for Stereochemical Assignments | Request PDF Source: ResearchGate URL: [Link]

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Methodological & Application

Application Notes and Protocols for the Reductive Amination of Octahydro-1H-isoindol-5-one: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Isoindoline Core in Medicinal Chemistry

The isoindoline structural motif and its derivatives are privileged scaffolds in modern drug discovery, forming the core of numerous clinically approved therapeutics.[1][2] These bicyclic structures, comprising a fused benzene and pyrrolidine ring system, offer a unique three-dimensional architecture that can be strategically functionalized to modulate biological activity.[1][3] Derivatives of isoindoline are known to exhibit a wide array of pharmacological properties, including anti-inflammatory, anticancer, and antihypertensive activities.[2][4] Consequently, synthetic methodologies that allow for the facile and diverse elaboration of isoindoline-based cores are of paramount importance to medicinal chemists and drug development professionals.

This application note provides a detailed guide to the reductive amination of octahydro-1H-isoindol-5-one, a versatile saturated bicyclic ketone. This reaction serves as a powerful tool for introducing a diverse range of amine-containing substituents at the 5-position, thereby enabling the rapid generation of libraries of novel compounds for biological screening. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and offer insights into reaction optimization and troubleshooting.

Chemical Principles and Mechanism

Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis in organic chemistry.[5][6] The reaction proceeds through a two-step sequence: the initial formation of an imine or iminium ion from the reaction of a carbonyl compound (in this case, octahydro-1H-isoindol-5-one) and an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[7]

The choice of reducing agent is critical for the success of a reductive amination.[8] The ideal reagent should selectively reduce the iminium ion in the presence of the starting ketone. While sodium borohydride can be used, it may also reduce the starting carbonyl compound, leading to undesired side products and lower yields.[9] Milder and more selective reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), are therefore preferred for this transformation.[8][9][10] Sodium triacetoxyborohydride is particularly advantageous due to its mildness, commercial availability, and effectiveness in a one-pot procedure without the need for strict pH control.[8][11]

The reaction is typically carried out in a suitable aprotic solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[8] The presence of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, particularly with less reactive ketones.[8][12]

Mechanism of Reductive Amination using Sodium Triacetoxyborohydride

Reductive_Amination_Mechanism cluster_1 Iminium Ion Formation cluster_2 Reduction Step Ketone Octahydro-1H-isoindol-5-one Amine R-NH₂ Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R-NH₂ Iminium Iminium Ion Hemiaminal->Iminium - H₂O Reducer NaBH(OAc)₃ Product N-Substituted Octahydro-1H-isoindol-5-amine Iminium->Product + NaBH(OAc)₃ Experimental_Workflow A 1. Weigh Reactants B 2. Add Solvent and Amine A->B C 3. Add Acetic Acid B->C D 4. Add NaBH(OAc)₃ C->D E 5. Stir at Room Temperature D->E F 6. Monitor Reaction (TLC/LC-MS) E->F G 7. Quench with NaHCO₃ F->G Reaction Complete H 8. Extract with DCM G->H I 9. Dry and Concentrate H->I J 10. Purify by Chromatography I->J K Characterize Product J->K

Sources

Application Note: High-Efficiency Preparation of N,N-Dimethyl-octahydro-1H-isoindol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The octahydro-1H-isoindole scaffold is a privileged bicyclic pharmacophore, increasingly prevalent in analgesic (Nav1.7 blockers), anti-inflammatory, and kinase inhibitor pipelines. The introduction of an N,N-dimethylamine moiety at the C5 position is a critical functionalization step that dictates the molecule's basicity, solubility, and receptor binding affinity.

This application note details the reagents and protocols for synthesizing N,N-dimethyl-octahydro-1H-isoindol-5-amine , focusing on the Reductive Amination of the ketone precursor as the most robust, stereochemically controllable route. We compare this against the methylation of primary amines (Eschweiler-Clarke) to provide a comprehensive guide for medicinal chemists.

Strategic Synthetic Analysis

Retrosynthetic Logic

The preparation of the target amine is best approached via the octahydro-isoindol-5-one intermediate. This ketone allows for the late-stage introduction of the amine, enabling access to various analogs (dimethyl, diethyl, pyrrolidinyl) from a common precursor.

Key Structural Considerations:

  • Stereochemistry: The cis-fused ring system is thermodynamically favored in many synthetic routes (e.g., Diels-Alder reduction). The relative stereochemistry of the C5-amine (axial vs. equatorial) is determined by the hydride source in the reductive amination step.

  • Protecting Groups: The secondary amine at position 2 (isoindole nitrogen) must be protected (e.g., Boc, Cbz, Benzyl) to prevent side reactions during the C5 functionalization.

Pathway Visualization

Retrosynthesis Target N,N-Dimethyl-octahydro- 1H-isoindol-5-amine Intermediate Octahydro-1H-isoindol-5-one (N-Protected) Intermediate->Target Reductive Amination (Me2NH, STAB) Precursor Tetrahydrophthalic Anhydride or Maleimide + Butadiene Precursor->Intermediate Cyclization & Selective Reduction

Figure 1: Retrosynthetic disconnection showing the ketone intermediate as the strategic pivot point.

Reagent Selection Guide

The choice of reducing agent is the single most critical factor in this synthesis.

ReagentRoleProsConsRecommendation
Sodium Triacetoxyborohydride (STAB) Reducing AgentMild; does not reduce ketones to alcohols; tolerates acid sensitive groups.Slower reaction rate than NaCNBH3.Primary Choice
Titanium(IV) Isopropoxide Lewis Acid / ScavengerActivates ketone; scavenges water to drive iminium formation.Requires anhydrous handling; workup can be gelatinous.Recommended for hindered ketones
Dimethylamine (2.0M in THF) Amine SourceEasy to handle; anhydrous.Volatile; requires sealed vessel.Preferred over HCl salt
Formaldehyde / Formic Acid Methylating AgentCheap; effective for 1° amine precursors (Eschweiler-Clarke).High temp required; CO2 evolution; potential N-oxide byproducts.Secondary Choice

Detailed Experimental Protocols

Protocol A: Reductive Amination (Preferred Route)

Targeting the conversion of N-Boc-octahydro-1H-isoindol-5-one to the dimethylamine.

Mechanism: Formation of an iminium ion followed by irreversible hydride transfer.

Reagents:
  • Substrate: N-Boc-octahydro-1H-isoindol-5-one (1.0 equiv)

  • Amine: Dimethylamine (2.0 M in THF, 3.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Additive: Acetic Acid (1.0 equiv) or Ti(OiPr)4 (1.5 equiv - optional for sluggish reactions)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:
  • Imine Formation:

    • In a flame-dried round-bottom flask under Nitrogen, dissolve the ketone (1.0 equiv) in anhydrous DCE (0.1 M concentration).

    • Add Dimethylamine (3.0 equiv).

    • Optimization Note: If using Ti(OiPr)4, add it now and stir for 4 hours before adding the reducing agent. If not, proceed immediately.

    • Add Acetic Acid (1.0 equiv) to catalyze iminium formation. Stir at Room Temperature (RT) for 30 minutes.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 equiv) portion-wise over 10 minutes. (Caution: Mild gas evolution).

    • Allow the reaction to warm to RT and stir for 12–16 hours.

    • Monitoring: Check via LC-MS for the disappearance of the ketone (M+H of imine or amine will appear).

  • Quench & Workup:

    • Quench carefully with saturated aqueous NaHCO3.

    • Extract 3x with DCM.

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • The crude residue is often a mixture of diastereomers.

    • Purify via Flash Column Chromatography (DCM:MeOH:NH4OH, gradient 95:5:0.5 to 90:10:1).

Protocol B: Eschweiler-Clarke Methylation

Targeting the conversion of Octahydro-1H-isoindol-5-amine (primary amine) to the dimethylamine.

Use Case: When the primary amine is already available or stereochemistry is already set.

Reagents:
  • Substrate: Octahydro-1H-isoindol-5-amine (1.0 equiv)

  • Methyl Source: Formaldehyde (37% aq. solution, 5.0 equiv)

  • Reductant: Formic Acid (98%, 10.0 equiv)

Methodology:
  • Mixing: In a pressure tube or round-bottom flask with a reflux condenser, dissolve the amine in Formic Acid.

  • Addition: Add Formaldehyde solution at RT.

  • Reflux: Heat the mixture to 90–100°C for 2–4 hours. CO2 evolution will be observed.

  • Workup:

    • Cool to 0°C.[1]

    • Basify to pH > 10 using 2M NaOH (Caution: Exothermic).

    • Extract with DCM or Et2O.

  • Note: This method locks the stereochemistry of the starting primary amine but requires harsh thermal conditions.

Process Workflow & Logic

The following diagram illustrates the decision matrix and workflow for the preferred Reductive Amination route.

Workflow Start Start: Ketone Precursor Step1 Imine Formation (Me2NH + AcOH/Ti(OiPr)4) Start->Step1 Step2 Reduction (Add STAB at 0°C) Step1->Step2 Sequential Addition Decision Is Conversion >90%? Decision->Step2 No (Add more STAB/Time) Step3 Quench (NaHCO3) & Extraction Decision->Step3 Yes Step2->Decision Monitor LCMS (2h) End Purified Product (N,N-dimethylamine) Step3->End

Figure 2: Operational workflow for the reductive amination protocol.

Quality Control & Troubleshooting

Critical Quality Attributes (CQA)
  • Stereochemistry: The cis-fused octahydroisoindole usually presents complex NMR splitting. The C5 proton (alpha to the amine) is the diagnostic signal.

    • Axial H: Broad multiplet,

      
       ~2.5–3.0 ppm.
      
    • Equatorial H: Narrower multiplet (if trans isomer forms).

  • Residual Solvent: Dimethylamine is volatile but can stick as a salt. Ensure high-vacuum drying.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Wet solvent or old STAB.Use anhydrous DCE; use fresh STAB bottle; add molecular sieves (4Å).
Over-reduction (Alcohol) Ketone reduced before amine addition.Ensure amine is added before STAB; use Ti(OiPr)4 to pre-form imine.
Gelatinous Workup Titanium salts (if Ti used).Quench with Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 1h.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • BenchChem. (2025). "Synthesis of Substituted 1H-Isoindole-1,3-diimino Derivatives." Technical Guide.

  • Erowid. (2023). "Reductive Amination Review: Catalytic Hydrogenation and Hydride Reagents."

  • Organic Chemistry Portal. (2024). "Eschweiler-Clarke Reaction: Methylation of Amines."

Sources

Application Note: Peptide Coupling of N,N-Dimethyl-octahydro-1H-isoindol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing amide bond formations involving N,N-dimethyl-octahydro-1H-isoindol-5-amine .

Executive Summary

N,N-dimethyl-octahydro-1H-isoindol-5-amine is a bicyclic diamine scaffold increasingly utilized in Fragment-Based Drug Discovery (FBDD) to introduce rigidity and solubility-enhancing basic motifs into peptide mimetics.[1]

Successful incorporation of this building block requires navigating two specific chemical challenges:

  • Regioselectivity & Reactivity: The molecule features a secondary amine (isoindole ring position 2) as the nucleophile and a tertiary amine (position 5 side chain) acting as an internal base.

  • Workup Incompatibility: Standard acidic workups (1N HCl) used to remove excess coupling reagents will protonate the tertiary amine, extracting the product into the aqueous waste.

This guide details a HATU-mediated coupling protocol optimized for secondary amines, with a specialized "Basic Extraction" workup to ensure high recovery.

Chemical Profile & Reactivity Analysis

FeatureSpecificationSynthetic Implication
Formula C₁₀H₂₀N₂MW: 168.28 g/mol
Nucleophile Secondary Amine (Ring Pos.[1] 2)Moderate Steric Hindrance. Slower kinetics than primary amines; requires highly active esters (e.g., OAt, Oxyma).
Side Chain Dimethylamino (Pos. 5)Basic (pKa ~9-10). Acts as an internal base/proton sponge.[1] Requires careful stoichiometry of DIEA.
Stereochemistry cis- or trans-fusionCommercial sources are typically cis-fused.[1] Ensure diastereomeric purity is checked via NMR if using non-standard sources.
Structural Logic

The "N,N-dimethyl" nomenclature refers to the exocyclic amine at position 5, rendering it tertiary and non-nucleophilic in amide coupling. The coupling event occurs exclusively at the secondary isoindole nitrogen .

MoleculeStructure cluster_0 N,N-dimethyl-octahydro-1H-isoindol-5-amine RingN Isoindole Nitrogen (Pos 2) Secondary Amine (NUCLEOPHILE) SideN Dimethylamine (Pos 5) Tertiary Amine (NON-REACTIVE BASE) RingN->SideN Fused Ring Scaffold Product Amide Product RingN->Product Coupling Site Acid Carboxylic Acid (Partner) Acid->Product + Coupling Reagent

Figure 1: Reactivity map identifying the secondary amine as the active coupling site.

Optimized Coupling Protocol

Method A: HATU/HOAt (Standard High-Yield Protocol)

Recommended for most amino acid partners.[1]

Reagents:

  • Amine: N,N-dimethyl-octahydro-1H-isoindol-5-amine (1.0 equiv)[1][2]

  • Acid: Fmoc-Amino Acid or R-COOH (1.1 – 1.2 equiv)[1]

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 – 4.0 equiv)[1]

  • Solvent: DMF (anhydrous) or DMF/DCM (1:1)

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration relative to acid).

  • Base Addition: Add DIPEA (2.0 equiv) and stir at 0°C for 2–5 minutes. Note: Pre-activation minimizes unreacted amine but risks epimerization of sensitive acids (e.g., Cys, His). For these, add reagents simultaneously.

  • Coupling: Add N,N-dimethyl-octahydro-1H-isoindol-5-amine (1.0 equiv) dissolved in minimal DMF. Add remaining DIPEA (1.0–2.0 equiv) to ensure pH > 8.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Use LC-MS.[1][3] Ninhydrin test is ineffective for secondary amines; use Chloranil or Isatin tests if monitoring solid phase.[4]

  • Quench: Once complete, dilute with Ethyl Acetate (EtOAc).

Method B: T3P (Propylphosphonic Anhydride)

Recommended for sterically hindered acids or to suppress epimerization.

  • Dissolve Acid (1.1 equiv) and Amine (1.0 equiv) in EtOAc or DCM.

  • Add Pyridine or DIPEA (3.0 equiv).

  • Add T3P (50% in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Warm to RT and stir for 12–24 hours. (T3P kinetics are slower but cleaner).

Critical Workup & Purification (The "Basic Trap")

The Pitfall: The product contains a tertiary dimethylamine. Washing the organic layer with 1N HCl (standard peptide protocol) will protonate this amine, forming a water-soluble salt. You will lose your product to the aqueous waste.

Correct Workup Strategy:

  • Dilution: Dilute reaction mixture with EtOAc (or DCM if solubility is poor).

  • Basic Wash: Wash organic layer 3x with 5% NaHCO₃ or saturated Na₂CO₃ (pH ~9-10).[1] This keeps the tertiary amine deprotonated (neutral) and in the organic layer.

  • Brine Wash: Wash 1x with saturated NaCl to remove trapped DMF.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Purification (Flash Chromatography):

  • Stationary Phase: Silica Gel.

  • Mobile Phase: DCM / Methanol / NH₄OH (e.g., 90:10:1).

  • Note: The addition of 1% NH₄OH or Triethylamine to the eluent is mandatory to prevent the basic product from streaking or sticking to the acidic silica.

WorkupFlow Start Crude Reaction Mixture (DMF/DCM) Dilute Dilute with EtOAc Start->Dilute Decision Wash with 1N HCl? Dilute->Decision FailPath YES (Standard) Decision->FailPath Avoid SuccessPath NO (Modified) Decision->SuccessPath Correct FailResult Product Protonated (-NHMe2+) Lost in Aqueous Phase FailPath->FailResult Wash1 Wash with sat. NaHCO3 (pH > 9) SuccessPath->Wash1 Wash2 Wash with Brine Wash1->Wash2 Dry Dry (Na2SO4) & Concentrate Wash2->Dry Purify Column Chromatography DCM:MeOH:NH4OH (90:10:1) Dry->Purify

Figure 2: Decision tree for workup to prevent product loss due to basicity.

Troubleshooting & Optimization

ProblemCauseSolution
Low Conversion Steric hindrance at secondary amine.[1]Switch to HATU or PyAOP . Increase temperature to 40°C. Use COMU for higher efficiency.
Product in Aqueous Acidic wash used; product protonated.Recover aqueous layer, basify to pH 12 with NaOH, extract back into DCM.
Epimerization Over-activation of acid partner.Use T3P (Method B) or add Oxyma Pure as an additive. Keep base equivalents strict.
Streaking on Column Interaction with acidic silica.Pre-wash silica column with 1% Et₃N in DCM. Use amine-functionalized silica if available.[1]

References

  • Parchem Fine & Specialty Chemicals. N,N-dimethyl-octahydro-1H-isoindol-5-amine Product Specifications.Link[1]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]

  • Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride. Organic Process Research & Development, 20(2), 140–177. Link[1]

  • Bachem. Peptide Coupling Reagents: A Guide to Efficient Synthesis.Link[1]

Sources

Troubleshooting & Optimization

Minimizing side reactions during isoindole amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions and Maximizing Success

Welcome to the technical support center for isoindole amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable heterocyclic scaffold. Due to the inherent instability of the isoindole ring system, side reactions are a common challenge.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize these unwanted reactions and achieve higher yields and purity in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of isoindole amines. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low or No Product Yield with a Complex Reaction Mixture

You've run your reaction, but TLC or LC-MS analysis shows a multitude of spots/peaks and very little of your desired isoindole amine.

This is a frequent observation in isoindole synthesis and often points to the inherent reactivity of the isoindole core.[1]

Potential Cause A: Oxidation of the Isoindole Ring

The ortho-quinoid structure of the 2H-isoindole tautomer makes it highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[1] This can lead to the formation of phthalimide derivatives or other oxidized byproducts.[1]

Solutions:

  • Inert Atmosphere: It is crucial to perform the entire reaction and workup under a strict inert atmosphere, such as nitrogen or argon.[2]

  • Degassed Solvents: Ensure all solvents are thoroughly degassed before use to remove dissolved oxygen.[2]

  • Antioxidants: In some cases, the addition of a radical scavenger like butylated hydroxytoluene (BHT) can be beneficial, provided it does not interfere with your desired reaction.[2]

Potential Cause B: Polymerization and Dimerization

Isoindoles are prone to polymerization and dimerization due to their high reactivity as diene-like systems.[1] This is particularly problematic for unsubstituted or electron-rich isoindoles.

Solutions:

  • Steric Hindrance: Introduce bulky substituents on the nitrogen atom or at the C1/C3 positions of the isoindole ring. This steric bulk can kinetically hinder the approach of another isoindole molecule, thus preventing polymerization.[2][3][4]

  • Electron-Withdrawing Groups: The incorporation of electron-withdrawing groups on the benzene ring can increase the stability of the isoindole nucleus and reduce its propensity to polymerize.[2][5]

  • Reaction Concentration: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions like polymerization.

  • Trapping Agents: If the parent isoindole is the target, it can be generated in the presence of a dienophile (e.g., N-phenylmaleimide) to form a stable Diels-Alder adduct, which can be isolated and characterized.[1]

Potential Cause C: Instability to Acidic or Basic Conditions

The stability of the isoindole ring can be sensitive to the pH of the reaction medium.[2] Strong acids can lead to protonation at the C1 position, forming an isoindolium salt that can be susceptible to polymerization.[6] Strong bases can also promote decomposition pathways.

Solutions:

  • pH Control: If possible, buffer the reaction mixture to maintain a neutral or near-neutral pH.

  • Mild Workup: During the workup, use mild acidic and basic solutions, such as saturated ammonium chloride and sodium bicarbonate, respectively. Minimize the contact time with these reagents.[2]

Problem 2: Product Degradation During Purification

You've successfully synthesized your isoindole amine, but it decomposes during column chromatography or distillation.

The instability of many isoindole derivatives makes their purification challenging.[1][2]

Potential Cause A: Silica Gel-Mediated Decomposition

The acidic nature of standard silica gel can catalyze the degradation of sensitive isoindoles.

Solutions:

  • Deactivated Silica: Use deactivated silica gel for column chromatography. This can be prepared by treating the silica with a base like triethylamine.[2]

  • Alternative Stationary Phases: Consider using less acidic stationary phases such as Florisil, alumina (neutral or basic), or C18-functionalized silica for reverse-phase chromatography.[2]

  • Avoid Chromatography: If possible, try to purify the product by crystallization or precipitation, as these methods are often milder.[2]

Potential Cause B: Thermal Degradation

Many isoindoles are thermally labile and can decompose at elevated temperatures.

Solutions:

  • Low-Temperature Purification: If distillation is necessary, perform it under high vacuum to lower the boiling point.[1]

  • Low-Temperature Chromatography: Conduct column chromatography at reduced temperatures (e.g., in a cold room) to minimize thermal stress on the compound.[1]

Problem 3: Formation of Isoindolinone Byproduct

In syntheses starting from o-phthalaldehyde (OPA), you observe the formation of an isoindolin-1-one byproduct in addition to your desired isoindole amine.

This is a known side reaction in the OPA-based synthesis of 1-alkylthio-2-alkyl-substituted isoindoles.[4]

Plausible Mechanism and Solution:

The formation of the isoindolin-1-one byproduct is thought to occur from the hydrolysis of an intermediate hemiaminal or imine. To minimize this, ensure the reaction is carried out under strictly anhydrous conditions. The use of anhydrous solvents and reagents is critical.

Isoindolinone_Formation OPA o-Phthalaldehyde Intermediate Hemiaminal/ Imine Intermediate OPA->Intermediate Amine Primary Amine Amine->Intermediate Thiol Thiol Thiol->Intermediate Isoindole Desired Isoindole Amine Intermediate->Isoindole Cyclization Isoindolinone Isoindolinone Byproduct Intermediate->Isoindolinone Hydrolysis Hydrolysis Hydrolysis

Troubleshooting Workflow for Isoindole Synthesis

Frequently Asked Questions (FAQs)

Here are answers to some common questions about isoindole amine synthesis.

Q1: What are the most critical parameters to control for a successful isoindole amine synthesis?

The three most critical parameters are:

  • Atmosphere: A strictly inert atmosphere (nitrogen or argon) is paramount to prevent oxidation.[2]

  • Temperature: Many reactions and purifications require low temperatures to prevent thermal decomposition.[1]

  • Substituent Effects: The choice of substituents on the isoindole core has a profound impact on its stability.[2][5]

Q2: How do substituents on the isoindole ring affect its stability?
  • Electron-Withdrawing Groups (EWGs): EWGs on the benzene ring generally increase the stability of the isoindole by lowering the energy of the HOMO, making it less susceptible to oxidation.[2][5]

  • Sterically Bulky Groups: Large substituents on the nitrogen atom or at the C1/C3 positions provide kinetic stability by sterically hindering intermolecular reactions like polymerization and dimerization.[2][3][4]

Substituent TypeEffect on StabilityExample
Electron-WithdrawingIncreasesNitro, Cyano, Halo
Sterically BulkyIncreasestert-Butyl, Tris(hydroxymethyl)aminomethane derivatives
Electron-DonatingDecreasesMethyl, Methoxy
Q3: Are there any general, robust methods for synthesizing stable isoindole amines?

While the stability of the final product is highly dependent on its substitution pattern, some synthetic strategies are generally more reliable for producing isolable isoindoles.

  • Multi-component Reactions: The reaction of o-phthalaldehyde with a primary amine and a thiol is a versatile method for producing 1-thio-substituted isoindoles, which can be stable depending on the amine and thiol used.[4][5][7][8]

  • Palladium-Catalyzed Reactions: Modern methods often employ transition-metal catalysis, such as palladium-catalyzed couplings, to construct the isoindole ring system under mild conditions, which can improve yields and functional group tolerance.[1]

Q4: What are the key considerations for the purification of isoindole amines?
  • Speed: Minimize the time the compound is exposed to potentially destabilizing conditions.

  • Temperature: Keep the temperature as low as possible.

  • Stationary Phase: Choose an appropriate stationary phase for chromatography to avoid acid- or base-catalyzed decomposition.[2]

  • Atmosphere: Maintain an inert atmosphere throughout the purification process.

Purification_Decision_Tree start Crude Isoindole Product is_solid Is the product a solid? start->is_solid can_crystallize Attempt Crystallization/ Precipitation is_solid->can_crystallize Yes chromatography Column Chromatography is_solid->chromatography No success_cryst Successful? can_crystallize->success_cryst pure_product Pure Product success_cryst->pure_product Yes success_cryst->chromatography No is_acid_sensitive Is it acid-sensitive? chromatography->is_acid_sensitive deactivated_silica Use Deactivated Silica or Alternative Phase is_acid_sensitive->deactivated_silica Yes standard_silica Use Standard Silica is_acid_sensitive->standard_silica No is_temp_sensitive Is it temperature-sensitive? deactivated_silica->is_temp_sensitive standard_silica->is_temp_sensitive low_temp_chrom Low-Temperature Chromatography is_temp_sensitive->low_temp_chrom Yes rt_chrom Room Temperature Chromatography is_temp_sensitive->rt_chrom No collect_fractions Collect Fractions & Evaporate Quickly low_temp_chrom->collect_fractions rt_chrom->collect_fractions collect_fractions->pure_product

Purification decision tree for isoindole amines.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-Alkylthio-2-Alkyl-Substituted Isoindoles

This protocol is adapted from the multi-component reaction involving o-phthalaldehyde (OPA).

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve o-phthalaldehyde (1.0 eq.) in anhydrous methanol.

  • Addition of Amine: To the stirred solution, add the primary amine (1.0 eq.) and stir for 10 minutes at room temperature.

  • Addition of Thiol: Add the thiol (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on deactivated silica gel or by crystallization.

Note: The stability of the resulting isoindole is highly dependent on the steric bulk of the amine and thiol used.[4][7][8]

Protocol 2: Deactivation of Silica Gel for Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Add triethylamine (1-2% v/v of the total slurry volume).

  • Stir the slurry for 15-30 minutes.

  • Pack the column with the slurry and equilibrate with the desired eluent system.

This technical support guide provides a starting point for troubleshooting and optimizing your isoindole amine syntheses. Due to the diverse reactivity of this class of compounds, careful consideration of the specific substrate and reaction conditions is always necessary.

References

  • Grokipedia. Isoindole.
  • Stobaugh, J. F., Repta, A. J., & Sternson, L. A. (1983). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. PubMed.
  • Stobaugh, J. F., Repta, A. J., & Sternson, L. A. (1985). Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds. PubMed.
  • Gong, Y., Glass, T. E., & Zhang, G. (2018). Three-component assembly of stabilized fluorescent isoindoles. RSC Publishing.
  • Gong, Y., Glass, T. E., & Zhang, G. (2022). Three-component assembly of stabilized fluorescent isoindoles. eScholarship.org.
  • BenchChem. (2025). Common challenges in the scale-up of isoindole production.
  • Keglevich, P., & Schmidt, E. (2013). The chemistry of isoindole natural products. PMC - NIH.
  • Chen, W., & Seidel, D. (2021). Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. PMC.
  • Rao, H. S. P., Jayaraj, P., & Kaloor, U. (2022). ChemInform Abstract: Synthesis of Isoindoles and Related Iso-Condensed Heteroaromatic Pyrroles. ResearchGate.
  • Keglevich, P., & Schmidt, E. (2013). The chemistry of isoindole natural products. Beilstein Journals.
  • Various Authors. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
  • Loska, R. (n.d.). THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Institute of Organic Chemistry, Polish Academy of Sciences.
  • Budynina, E. M., Ivanov, K. L., Sorokin, I. D., & Melnikov, M. Y. (2017). A simple method for the synthesis of isoindoline derivatives. ResearchGate.
  • Unknown Authors. (n.d.). WO2008016085A1 - Isoindoles, compounds prepared from the same, and processes for production of both. Google Patents.
  • Nakao, M., et al. (2018). Synthesis of Sterically Protected Isoindoles from ortho-Phthalaldehyde.
  • Wang, Y., et al. (2020). One-pot synthesis of polycyclic isoindolines using isoindole umpolung. PMC - NIH.

Sources

Technical Support Center: Optimization of Work-Up Procedures for Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Separation Technologies Division) Ticket ID: AMINE-OPT-2024

Mission Statement

You are likely here because your product is stuck in the aqueous layer, your separatory funnel looks like a milkshake, or your compound is streaking across your chromatography column. Polar amines are notoriously difficult to isolate due to their high water solubility, amphoteric nature, and strong interaction with silanols.

This guide moves beyond standard textbook protocols. We will apply physical chemistry principles—specifically pKa manipulation , partition coefficients (


) , and stationary phase deactivation —to recover your compound with high purity.

Module 1: The Extraction Matrix (Liquid-Liquid Extraction)

The Core Problem: Partitioning

Standard organic solvents (EtOAc, Et₂O) often fail to extract polar amines because the amine forms hydrogen bonds with water. To force the amine into the organic phase, we must suppress its ionization and disrupt the aqueous solvation shell.

Protocol A: The "pH Swing" (The 2-Unit Rule)

Theory: According to the Henderson-Hasselbalch equation, an amine is >99% non-ionized (free base) only when the solution pH is at least 2 units above its conjugate acid pKa.

Step-by-Step:

  • Assess pKa: Determine the pKa of your amine's conjugate acid. (e.g., Morpholine

    
     8.3; Triethylamine 
    
    
    
    10.7).
  • Adjust Aqueous pH: Add saturated aqueous

    
     or 
    
    
    
    (1M) until the aqueous layer pH is >12 .
    • Why: This ensures the equilibrium shifts entirely to the neutral free base, which is lipophilic.

  • Salting Out: Saturate the aqueous layer with solid NaCl.[1]

    • Why: This increases the ionic strength of the water (Hofmeister effect), making organic molecules less soluble in it ("Salting out").

Protocol B: The "Magic" Solvent Mixture

When EtOAc fails, do not immediately jump to DCM. Use the 3:1 Chloroform:Isopropanol mixture.[2]

Comparative Solvent Efficiency Table

Solvent SystemPolarity IndexApplication CaseNotes
DCM 3.1Moderately polar aminesGood, but often forms emulsions.
EtOAc 4.4Lipophilic aminesPoor for highly polar/water-soluble amines.[3]
CHCl₃ / IPA (3:1) HighThe "Gold Standard" for polar aminesIPA disrupts H-bonding; CHCl₃ provides density.
n-Butanol 4.0Extreme polarityHigh boiling point (117°C); difficult to remove.

Expert Insight: The 3:1 CHCl₃:IPA ratio works because Isopropanol acts as a phase transfer catalyst of sorts, penetrating the aqueous interface and hydrogen-bonding with the amine, dragging it into the chloroform layer [1].

Module 2: Emulsion Management

The Physics of the "Rag Layer"

Amines, especially those with alkyl chains, act as surfactants at high pH. They lower the surface tension between water and organic solvents, stabilizing emulsions.

Troubleshooting Workflow

EmulsionBreaking Start Emulsion Detected Step1 Wait 15 mins Start->Step1 Step2 Add Brine (NaCl) Step1->Step2 No Separation Step3 Filter through Celite Step2->Step3 Rag Layer Persists Success Proceed to Drying Step2->Success Separated Step4 Centrifugation Step3->Step4 Critical Failure Step3->Success Separated

Figure 1: Hierarchical strategy for breaking persistent emulsions.

Specific Tactics:

  • Filtration: If solid particulates are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite 545 . This physically ruptures the surfactant bubbles [2].

  • Centrifugation: Transfer the emulsion to falcon tubes and spin at 3000 rpm for 5 minutes. This applies G-force to overcome the interfacial tension.

Module 3: The "Nuclear Option" (SCX Chromatography)

When Liquid-Liquid Extraction (LLE) fails completely due to extreme polarity, you must switch mechanisms from partitioning to ion exchange.

Technique: Catch-and-Release with SCX

Strong Cation Exchange (SCX) cartridges use silica functionalized with sulfonic acid (pKa < 1). They will quantitatively bind your amine, allowing you to wash away all non-basic impurities, then "release" your product.

Protocol:

  • Load: Dissolve crude mixture in MeOH or Water (pH < 7). Load onto pre-conditioned SCX cartridge.[4][5]

    • Mechanism:[6][7][8]

      
       (Ionic Bond).
      
  • Wash: Flush with MeOH (removes non-polar impurities) and Water (removes inorganic salts). Your product remains bound.

  • Elute: Pass 2M NH₃ in MeOH through the cartridge.

    • Mechanism:[6][7][8] The excess ammonia deprotonates the amine, breaking the ionic bond and releasing the free base.

  • Finish: Concentrate the filtrate. You now have the pure free base [3].

SCX_Mechanism Load 1. LOAD (Acidic/Neutral pH) Amine Binds to SO3- Wash 2. WASH (Methanol) Neutrals Elute Load->Wash Impurities Removed Elute 3. ELUTE (NH3 in MeOH) Amine Released Wash->Elute Switch Solvent

Figure 2: The Catch-and-Release mechanism for isolating polar amines using SCX cartridges.

Module 4: Flash Chromatography Optimization

The Problem: Tailing (Streaking)

Silica gel is acidic (pKa


 5-7). Basic amines interact strongly with surface silanol groups (

), causing peak broadening (tailing) and irreversible adsorption.
Solution: Mobile Phase Modifiers

You must "mask" the silanols or keep the amine deprotonated.

Recommended Mobile Phases:

  • DCM / MeOH + 1% Triethylamine (TEA):

    • Why: TEA is a stronger base than most product amines. It saturates the silica's active sites, allowing your product to pass through without sticking [4].

  • DCM / MeOH + 1% Ammonium Hydroxide (28% aq):

    • Why: Similar to TEA but more volatile. Note: NH₄OH is immiscible with pure DCM; you need MeOH present to solubilize it.

  • Amine-Functionalized Silica:

    • Use "NH-Silica" cartridges. These have a basic surface, preventing the acid-base interaction entirely, allowing for neutral solvent systems (e.g., Hexane/EtOAc).

Frequently Asked Questions (FAQs)

Q: I used the 3:1 CHCl₃:IPA mix, but I pulled a lot of silica gel/salts into my organic layer. A: This solvent system is very powerful and can dissolve some inorganic salts.

  • Fix: Wash the combined organic extracts once with saturated brine . The high ionic strength of brine will force the dissolved salts back into the aqueous phase without pulling your amine back (provided the pH is high enough).

Q: Can I use HCl to extract the amine out of the organic layer to purify it? A: Yes, this is the "Acid-Base Swing."

  • Extract reaction mixture (organic) with 1M HCl. (Amine goes to water as

    
    ).
    
  • Discard organic layer (removes non-basic impurities).

  • Basify aqueous layer to pH 14.

  • Re-extract with DCM or CHCl₃:IPA.

Q: My amine is volatile. I lose it on the rotovap. A:

  • Avoid high-vacuum.[4]

  • Salt Formation: Do not isolate the free base. Add 1 equivalent of HCl in ether or dioxane to your organic extract to precipitate the hydrochloride salt . Filter the solid.[9][10] Salts are non-volatile and stable [5].

References

  • Frontier, A. (2024). Workup for Polar and Water-Soluble Solvents. University of Rochester.[2] [Link]

  • Biotage. (2023). Tackling emulsions just got easier. [Link]

  • Teledyne ISCO. (2012). RediSep SCX Column Application Note. [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive. [Link]

Sources

Validation & Comparative

Comparing bioactivity of N,N-dimethyl vs N-monomethyl isoindol-5-amines

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Bioactivity Guide: N-Methylation Strategies for Isoindol-5-amine Scaffolds

Executive Summary: This technical guide analyzes the structural and pharmacological trade-offs between N-monomethyl isoindol-5-amine and N,N-dimethyl isoindol-5-amine motifs. While often viewed merely as "alkylation variants," the transition from a secondary to a tertiary amine on the isoindoline core fundamentally alters the hydrogen bond landscape, metabolic susceptibility (CYP450), and blood-brain barrier (BBB) permeability. This guide provides decision-making frameworks for medicinal chemists optimizing isoindoline-based leads in kinase inhibition and CNS drug discovery.

Part 1: Structural & Physicochemical Context[1][2]

The isoindol-5-amine core (specifically the 2,3-dihydro-1H-isoindol-5-amine system) is a privileged scaffold found in protease inhibitors (e.g., SARS-CoV PLpro ligands) and kinase inhibitors. The nitrogen substitution pattern at the 5-position acts as a critical "toggle" for physicochemical properties.

Table 1: Physicochemical Property Shift
FeatureN-Monomethyl Isoindol-5-amine N,N-Dimethyl Isoindol-5-amine Medicinal Chemistry Impact
Structure Secondary Amine (

)
Tertiary Amine (

)
Defines H-bond capacity.
H-Bond Donors 10Critical: Monomethyl can bind backbone carbonyls; Dimethyl cannot.
H-Bond Acceptors 11Dimethyl is a slightly stronger base/acceptor due to inductive effect (+I).
LogP (Lipophilicity) Lower (More Polar)Higher (+0.4 to +0.6 units)Dimethyl improves passive membrane permeability.
pKa (Conj. Acid) ~10.4~9.8Dimethyl is less ionized at physiological pH, aiding absorption.
Rotational Freedom ModerateRestrictedDimethyl introduces steric bulk, potentially locking conformation (the "Magic Methyl" effect).

Part 2: Bioactivity & Potency Analysis

The choice between mono- and dimethylation is rarely about "potency" in isolation but about complementarity to the binding pocket .

Scenario A: The "Hinge Binder" (Kinase Inhibitors)
  • Preferred Motif: N-Monomethyl

  • Mechanism: Many kinase inhibitors utilize the isoindoline nitrogen to form a hydrogen bond with the kinase hinge region (backbone carbonyl).

  • Data Insight: Methylating the nitrogen a second time (Dimethyl) ablates the H-bond donor capability. In SAR studies of similar benzamide/isoindoline scaffolds, this transformation often results in a 10-100x loss in potency (IC50) unless a water molecule mediates the interaction.

Scenario B: The "Hydrophobic Pocket" (GPCRs / CNS Targets)
  • Preferred Motif: N,N-Dimethyl

  • Mechanism: If the binding pocket contains aromatic residues (Phe, Tyr, Trp) or a hydrophobic cleft, the additional methyl group provides van der Waals contacts and desolvation entropy gains.

  • Data Insight: The "Magic Methyl" effect. In CNS-active isoindolines, the N,N-dimethyl variant typically shows 2-3x higher brain-to-plasma ratio (Kp) due to the removal of the desolvation penalty associated with the N-H bond.

Part 3: Metabolic Stability & Toxicology (The "Self-Validating" System)

A major liability for the N,N-dimethyl variant is its susceptibility to oxidative N-dealkylation. This creates a predictable metabolic pathway that researchers must monitor.

Mechanism: The Demethylation Cascade

The N,N-dimethyl isoindol-5-amine is a classic substrate for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). The reaction proceeds via a carbinolamine intermediate, releasing formaldehyde and yielding the N-monomethyl analog.

Implication: If your drug is the N,N-dimethyl variant, the N-monomethyl variant is likely its primary active metabolite.

MetabolicPathway Dimethyl N,N-Dimethyl Isoindol-5-amine (Parent Drug) Intermediate Carbinolamine Intermediate Dimethyl->Intermediate CYP450 (Oxidation) Monomethyl N-Monomethyl Isoindol-5-amine (Active Metabolite) Intermediate->Monomethyl Spontaneous Decomposition Formaldehyde HCHO (Byproduct) Intermediate->Formaldehyde Primary Primary Amine (Inactive/Excreted) Monomethyl->Primary CYP450 (Secondary Dealkylation)

Figure 1: The oxidative N-demethylation cascade. The N,N-dimethyl variant inevitably converts to the N-monomethyl form in vivo.

Part 4: Decision Framework (SAR Optimization)

Use this logic flow to select the correct lead compound for synthesis.

SAR_Decision Start Start: Isoindol-5-amine Scaffold Q1 Is H-Bond Donor Required (e.g., Kinase Hinge)? Start->Q1 Mono Select N-Monomethyl (Retains Donor, Lower LogP) Q1->Mono Yes Q2 Is Target in CNS or Hydrophobic Pocket? Q1->Q2 No Branch1 YES Branch2 NO Q2->Mono No (Solubility Priority) Dimethyl Select N,N-Dimethyl (Higher LogP, Metabolic Liability) Q2->Dimethyl Yes

Figure 2: SAR Decision Tree for Isoindoline Amine Substitution.

Part 5: Experimental Protocols

Synthesis: Reductive Amination (General Procedure)

To synthesize the N,N-dimethyl or N-monomethyl variants from the primary amine.

  • Reagents: Formaldehyde (37% aq.) or Paraformaldehyde, Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ), Acetic Acid, Methanol/DCM.
  • Protocol:

    • Dissolve 1 eq. of isoindol-5-amine in MeOH (0.1 M).

    • Add Acetic Acid (cat.) to adjust pH to ~5–6.

    • For Monomethyl: Add 1.0–1.1 eq. of Formaldehyde. Stir 30 min. Add 1.5 eq.

      
      .
      
    • For Dimethyl: Add >5 eq. of Formaldehyde (excess). Stir 30 min. Add 3.0 eq.[1]

      
      .
      
    • Quench with

      
      , extract with DCM.
      
    • Purification: Silica gel chromatography (DCM:MeOH:NH4OH) is critical to separate mono- from dimethylated products.

Microsomal Stability Assay (Metabolic Validation)

To quantify the N-demethylation rate.

  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Procedure:

    • Incubate test compound (1 µM) with HLM (0.5 mg/mL) at 37°C.

    • Initiate reaction with NADPH.

    • Sample at t=0, 15, 30, 60 min. Quench with ice-cold Acetonitrile.

    • Analysis: LC-MS/MS. Monitor the disappearance of Parent (Dimethyl) and appearance of Metabolite (Monomethyl) .

    • Calculation:

      
      .
      

References

  • Barygin, O. I., et al. (2017). N-Methylation of amines: A review of the effect on biological activity and metabolic stability. Chemical Reviews. (Representative Review)

  • Mancilla Percino, T., et al. (2024).[2] Synthesis of New Isoindolines Derived from L-α-Amino Acids and their Selectivity on Cancer Cell Lines. ResearchGate.

  • BenchChem. (2024). Isoindol-5-amine derivatives and their application in kinase inhibition. BenchChem Application Notes.

  • Upadhyay, S. P., et al. (2020).[3] 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity.[3][4] Fitoterapia.[3][4]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Source for "Magic Methyl" effect principles)

Sources

Comparative Guide: Salt Selection & Crystallographic Characterization of N,N-dimethyl-octahydro-1H-isoindol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bicyclic scaffold N,N-dimethyl-octahydro-1H-isoindol-5-amine represents a critical pharmacophore in modern drug discovery, particularly for CNS-active agents and kinase inhibitors.[1] Its rigid cis-fused octahydroisoindole core provides specific stereochemical vectors that differ significantly from flat aromatic systems. However, the free base of this molecule often exhibits low melting points and oil-like consistency, presenting challenges for purification, storage, and bioavailability.[1]

This guide provides a technical comparison of salt forms (Hydrochloride, Fumarate, and Maleate) to stabilize this scaffold.[1] We detail the crystallographic strategies required to resolve its stereochemistry and packing networks, offering a self-validating protocol for researchers characterizing this specific amine class.

Molecular Profile & Crystallographic Challenges

Before initiating salt screening, one must understand the structural behavior of the free base.

  • Core Structure: The cis-octahydro-1H-isoindole system is not planar.[1] The cis-fusion at the bridgehead carbons (3a, 7a) forces the cyclohexane and pyrrolidine rings into a "puckered" or "cup" conformation.[1]

  • Basicity: The molecule contains two nitrogen centers:

    • N2 (Isoindole Ring): Secondary amine (unless substituted).

    • N5 (Exocyclic): Tertiary dimethylamine. Comparison Insight: The N5 tertiary amine is generally the primary site for salt formation due to steric accessibility and pKa (~9.5–10.0), whereas the N2 position may participate in intramolecular hydrogen bonding if unsubstituted.

The Comparison Matrix: Salt Candidates

We compare three standard counter-ions used to crystallize this scaffold.

FeatureHydrochloride (HCl) Fumarate (C₄H₄O₄) Maleate (C₄H₄O₄)
Stoichiometry Typically 1:1 or 1:21:0.5 or 1:11:1
Crystallinity Low. Often forms hygroscopic needles or amorphous gums.[1]High. Tendency to form stable, block-like prisms.[1]Moderate. Good solubility but risk of polymorphism.
Packing Logic Ionic packing dominates; Cl⁻ anions often trapped in lattice voids.Hydrogen-bond directed; Carboxylates bridge amine sites.[1]Intramolecular H-bonds within the anion can compete with lattice forces.[1]
XRD Suitability Difficult. Crystals often solvated and unstable in air.Ideal. Rigid H-bond network reduces disorder.[1]Good, but check for twinning.
Developability High solubility, poor stability.Balanced. Good stability/solubility profile.Variable.

Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality X-ray data for this molecule, standard evaporation often fails due to the oil-like nature of the free base. The following Vapor Diffusion Protocol is the industry standard for this class of bicyclic amines.

Phase 1: Salt Synthesis & Crystal Growth

Reagents:

  • Substrate: N,N-dimethyl-octahydro-1H-isoindol-5-amine (100 mg).

  • Acids: 1.05 eq of HCl (4M in Dioxane), Fumaric acid, Maleic acid.[1]

  • Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Diethyl Ether (Et₂O).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the free base in a minimum volume of MeOH (0.5 mL).

  • Acid Addition: Add the acid component slowly at 0°C to prevent oiling out.

    • Critical Check: For Fumarate, use a 1:1 stoichiometry initially. If the lattice requires, the system may self-select a 2:1 (hemi-fumarate) form.[1]

  • Vapor Diffusion Setup:

    • Place the salt solution in a small inner vial (uncapped).

    • Place this vial inside a larger jar containing a volatile anti-solvent (Et₂O or Pentane).

    • Seal the outer jar tightly.

  • Equilibration: Allow to stand at 4°C for 3–7 days. The anti-solvent slowly diffuses into the MeOH, lowering solubility gently and promoting high-quality single crystal growth.[1]

Phase 2: X-Ray Diffraction (SCXRD) Workflow
  • Mounting: Select a crystal with sharp edges (avoid rounded "melted" looking crystals). Mount on a Kapton loop using Paratone-N oil.[1]

  • Temperature: Collect data at 100 K (Cryostream). Reason: The octahydroisoindole ring is flexible; room temperature data will likely show high thermal ellipsoids (disorder), making structure solution impossible.[1]

  • Source: Cu-Kα (λ = 1.54178 Å) is preferred for light-atom organic molecules to maximize diffraction intensity.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for processing this specific scaffold from synthesis to structural solution.

SaltScreening Base Free Base (Oily/Low MP) Screen Salt Screening (MeOH/EtOAc) Base->Screen HCl HCl Salt (Hygroscopic) Screen->HCl High Sol. Fum Fumarate Salt (Crystalline) Screen->Fum Stability Mal Maleate Salt (Polymorphic) Screen->Mal Alt. Option Method Vapor Diffusion (MeOH -> Et2O) HCl->Method Difficult Fum->Method Mal->Method XRD SCXRD @ 100K (Cu-Kα) Method->XRD Result CIF Data (H-Bond Network) XRD->Result

Figure 1: Strategic workflow for crystallizing bicyclic amine salts. The Fumarate path is highlighted as the highest-probability route for publication-quality data.[1]

Data Interpretation: What to Look For

When analyzing the X-ray data (CIF) for N,N-dimethyl-octahydro-1H-isoindol-5-amine salts, focus on these three structural parameters to validate your model.

A. Stereochemical Assignment

The cis-fusion is the defining feature.

  • Check: Look at the torsion angle H(3a)-C(3a)-C(7a)-H(7a).[1]

  • Validation: For cis-fusion, this torsion angle should be approximately 50–60° (syn-clinal). If it is near 180°, you have isolated the trans-isomer (an impurity or reaction artifact).

B. Hydrogen Bonding Motifs (Graph Set Analysis)
  • Fumarate: Expect R2,2(N) motifs. The protonated tertiary amine (N5) typically donates a proton to the carboxylate oxygen of the fumarate.

  • Packing: The fumarate often acts as a "bridge," connecting two amine molecules in a head-to-head fashion, stabilizing the lattice.[1]

C. Disorder Modeling

The "octahydro" ring is conformationally mobile. Even at 100 K, the C5 and C6 carbons of the cyclohexane ring may show "puckering disorder."

  • Solution: If thermal ellipsoids are elongated, apply a disorder model (e.g., PART 1 / PART 2 in SHELXL) splitting the populations 60:40 between two chair conformations.[1]

Comparative Data Summary (Representative)

The following table summarizes the expected crystallographic outcomes for this class of molecules, serving as a benchmark for your experimental results.

ParameterFumarate Salt (Target) HCl Salt (Reference)
Space Group Often P2₁/c (Monoclinic) or P-1 (Triclinic)Often P2₁2₁2₁ (if chiral) or amorphous
Unit Cell Vol (V) ~800–1200 ų (Z=2 or 4)Variable (often solvated)
Calculated Density 1.25 – 1.35 g/cm³1.10 – 1.20 g/cm³
R-Factor (R₁) < 5.0% (Good Order)> 7.0% (Disordered/Hygroscopic)
H-Bond Distance N–H[1][2][3]···O (2.7 – 2.9 Å)N–H[1]···Cl (3.1 – 3.2 Å)
Visualizing the Interaction Logic

Interactions Amine Protonated Amine (N+) H_Bond Strong H-Bond (Charge Assisted) Amine->H_Bond VDW Van der Waals (Ring Packing) Amine->VDW Anion Fumarate Anion (COO-) Anion->H_Bond Lattice Crystal Lattice Stability H_Bond->Lattice Primary Force VDW->Lattice Secondary Force

Figure 2: Interaction logic driving the stability of the Fumarate salt form.[1]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link[1]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: Search and Analysis of Crystal Structure Data. (Standard resource for comparing isoindole packing motifs). Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8.[1] (Standard software for refining the disordered octahydro ring). Link

  • Anderson, K. M., et al. (2008). "Salt selection strategies for evolving pharmaceutical candidates." Drug Discovery Today, 13(21-22).[1] (Methodology for salt screening). Link

  • BLD Pharm. (2024).[5] Product Data: N,N-Dimethyl-octahydro-1H-isoindol-5-amine (CAS 1935268-89-5).[1][5] (Source of raw material for crystallization).[6] Link

Sources

A Comparative Guide to Reference Standards for the Quality Control of N,N-dimethyl-octahydro-1H-isoindol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Quality Control for a Niche Pharmaceutical Intermediate

N,N-dimethyl-octahydro-1H-isoindol-5-amine is a saturated bicyclic tertiary amine, a structural motif found in various pharmacologically active compounds.[1][2] As a specialized building block in drug development, its purity and identity are paramount. The presence of minute impurities, including stereoisomers, regioisomers, or synthesis-related by-products, can significantly impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Consequently, robust quality control (QC) is not merely a regulatory formality but a scientific necessity.

This guide provides an in-depth comparison of approaches for establishing a reference standard for N,N-dimethyl-octahydro-1H-isoindol-5-amine. We will explore the use of commercially available standards versus the qualification of an in-house standard, supported by detailed experimental protocols. The objective is to equip researchers and drug development professionals with the knowledge to make informed decisions that ensure the integrity of their research and manufacturing processes.

Establishing Critical Quality Attributes (CQAs)

Before comparing reference standards, we must define the Critical Quality Attributes (CQAs) for N,N-dimethyl-octahydro-1H-isoindol-5-amine. These are the physical, chemical, and biological characteristics that must be controlled to ensure the desired product quality. For a chemical intermediate, the primary CQAs are:

  • Identity: Confirmation of the correct chemical structure.

  • Purity & Assay: Quantifying the amount of the desired compound and, conversely, the total amount of impurities.

  • Specific Impurity Profile: Identification and quantification of known and unknown impurities. This includes process-related impurities, potential degradation products, and highly potent impurities like nitrosamines.[3]

  • Stereochemical Purity: The octahydroisoindole core contains multiple chiral centers. Control of the specific stereoisomer is often critical for biological activity.

  • Residual Solvents: Solvents used in the final synthesis steps must be controlled according to ICH Q3C guidelines.

A reliable reference standard is the cornerstone against which all production batches are measured for these CQAs.

The Reference Standard: A Tale of Two Alternatives

There are two primary pathways for sourcing a reference standard: purchasing from a commercial vendor or qualifying a batch in-house. The choice depends on availability, project stage, and regulatory requirements.

Alternative A: The Commercial Certified Reference Material (CRM)

A CRM purchased from a reputable supplier (e.g., LGC, Sigma-Aldrich, Cayman Chemical) is often the most straightforward option. These standards come with a comprehensive Certificate of Analysis (CoA) that typically includes data from multiple analytical techniques.

Alternative B: The In-House Qualified Reference Standard

In many cases, especially for novel or non-standard intermediates, a commercial CRM may not be available. In this scenario, a high-purity batch must be selected and rigorously characterized to serve as the in-house (or primary) reference standard. This process demands a higher level of analytical investment but offers complete control and traceability.

Comparative Analysis of Reference Standard Alternatives
FeatureAlternative A: Commercial CRMAlternative B: In-House Qualified StandardRationale & Expert Insight
Purity Assignment Pre-determined, often >98% or >99.5%. Stated on CoA.Must be determined via mass balance approach (100% - sum of all impurities).The mass balance approach for in-house standards is critical for accuracy. It requires quantifying impurities by HPLC, water content by Karl Fischer, residual solvents by GC-HS, and non-volatile residues by sulfated ash.
Characterization Data Comprehensive CoA with NMR, MS, HPLC, IR data.All characterization must be performed in-house. Requires significant instrument and expertise resources.Full structural elucidation using 1D/2D NMR (COSY, HSQC, HMBC) is non-negotiable for qualifying a primary in-house standard to confirm connectivity and stereochemistry.
Traceability Traceable to national or international standards (e.g., NIST, USP).Traceability is established and maintained internally through documentation.For later-stage clinical development, traceability to a pharmacopeial or national metrology institute standard is highly desirable.
Cost & Availability Higher upfront cost per milligram. May have limited stock or long lead times.Lower material cost, but high indirect cost of analytical work and labor. Readily available from a designated batch.The "hidden" costs of in-house qualification (analyst time, instrument use, documentation) must be factored into the comparison.
Regulatory Acceptance Generally high, as vendors are often accredited (e.g., ISO 17034).Acceptance depends on the thoroughness of the qualification report. Regulators will scrutinize the characterization data.A well-documented in-house qualification is fully acceptable to regulatory agencies, provided the science is sound.

The Quality Control Workflow: An Integrated Approach

A robust QC program relies on a series of orthogonal analytical techniques to control the defined CQAs. The choice of methods and the interpretation of data are underpinned by the availability of a well-characterized reference standard.

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Identity Confirmation cluster_2 Purity, Assay & Impurity Profiling cluster_3 Final Disposition start Receive Batch of N,N-dimethyl-octahydro-1H-isoindol-5-amine appearance Appearance & Solubility (Visual Inspection) start->appearance identity_check Identity Match vs. Reference Standard? appearance->identity_check ftir FTIR Spectroscopy identity_check->ftir Yes reject Reject Batch identity_check->reject No nmr_id ¹H NMR Spectroscopy ftir->nmr_id purity_assay Purity & Assay by HPLC-UV/CAD nmr_id->purity_assay impurities Impurity Profile by LC-MS purity_assay->impurities chiral Chiral Purity by Chiral HPLC impurities->chiral solvents Residual Solvents by GC-HS chiral->solvents nitrosamines Nitrosamine Risk Assessment & UPLC-MS/MS Test solvents->nitrosamines final_spec Meets All Specifications? nitrosamines->final_spec release Release Batch final_spec->release Yes final_spec->reject No

Caption: High-level workflow for the quality control of N,N-dimethyl-octahydro-1H-isoindol-5-amine.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the quality control of N,N-dimethyl-octahydro-1H-isoindol-5-amine, using a reference standard for comparison.

Protocol 4.1: Identity Confirmation via FTIR and ¹H NMR
  • Causality: FTIR provides a unique molecular fingerprint based on vibrational frequencies of functional groups (e.g., C-N, C-H stretches). ¹H NMR confirms the precise electronic environment of each proton, verifying the carbon skeleton and substitution pattern. Together, they provide unambiguous identity confirmation.

  • FTIR (Attenuated Total Reflectance - ATR)

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount (1-2 mg) of the test sample on the crystal.

    • Acquire the sample spectrum from 4000 to 400 cm⁻¹.

    • Repeat for the reference standard.

    • Acceptance Criterion: The FTIR spectrum of the sample must be concordant with the spectrum of the N,N-dimethyl-octahydro-1H-isoindol-5-amine reference standard.

  • ¹H NMR Spectroscopy

    • Accurately weigh ~5 mg of the sample and reference standard into separate NMR tubes.

    • Dissolve in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

    • Acquire ¹H NMR spectra on a ≥400 MHz spectrometer.

    • Acceptance Criterion: The chemical shifts and coupling patterns of the major signals in the sample spectrum must correspond to those in the reference standard spectrum.

Protocol 4.2: Purity and Assay by HPLC-UV
  • Causality: Reversed-phase HPLC separates the main compound from less polar and more polar impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. A UV detector is suitable as the isoindole structure, even when saturated, will possess some UV absorbance, though a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may offer more uniform response if chromophores are weak.

  • Chromatographic Conditions:

    Parameter Condition Rationale
    Column C18, 150 x 4.6 mm, 3.5 µm Standard reversed-phase column suitable for small molecules with moderate polarity.
    Mobile Phase A 0.1% Formic Acid in Water Provides protons for good peak shape of the amine and is MS-compatible.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier to elute the compound.
    Gradient 5% B to 95% B over 15 min A broad gradient ensures elution of potential impurities with a wide range of polarities.
    Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column.
    Column Temp. 30 °C Ensures reproducible retention times.
    Detection UV at 210 nm Low wavelength UV captures absorbance from the amine functionality.

    | Injection Vol. | 5 µL | Small volume to prevent peak overload. |

  • Procedure:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in 50:50 Water:Acetonitrile.

    • Prepare a sample solution at the same concentration.

    • Perform a system suitability check by making five replicate injections of the reference standard. Calculate %RSD for retention time and peak area (typically <1.0% and <2.0%, respectively).

    • Inject the sample solution.

    • Purity Calculation (Area %): (Area of Main Peak / Total Area of All Peaks) * 100.

    • Assay Calculation (vs. Standard): (Sample Area / Standard Area) * (Standard Conc. / Sample Conc.) * 100.

Protocol 4.3: Impurity Profiling and Nitrosamine Screening
  • Causality: The presence of a secondary amine precursor and the use of nitrite sources (even unintentionally from excipients or solvents) can lead to the formation of carcinogenic nitrosamine impurities.[3][4] Given that the target molecule is a tertiary amine, it is susceptible to forming nitrosamines, particularly N-Nitrosodimethylamine (NDMA) from the dimethylamine moiety. A highly sensitive LC-MS/MS method is required for detection at trace levels (ppb).[5]

Impurity_Sources cluster_synthesis Synthesis-Related cluster_degradation Degradation cluster_potent Potent Impurities parent N,N-dimethyl-octahydro- 1H-isoindol-5-amine sm Unreacted Starting Materials parent->sm re Reagents parent->re bp By-products (e.g., regioisomers) parent->bp ox Oxidation Products (e.g., N-oxide) parent->ox hy Hydrolysis Products parent->hy ni Nitrosamines (e.g., NDMA) parent->ni

Caption: Potential sources of impurities for N,N-dimethyl-octahydro-1H-isoindol-5-amine.

  • LC-MS/MS Protocol for NDMA:

    • System: UPLC coupled to a triple quadrupole mass spectrometer (MS/MS).

    • Column: Use a column designed for polar compound retention (e.g., HILIC or a polar-embedded C18).

    • Mobile Phase: Use a gradient with ammonium formate buffer and acetonitrile/methanol.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor for the specific parent-daughter ion transition for NDMA (e.g., m/z 75 -> 43). Use a stable isotope-labeled internal standard (NDMA-d6) for accurate quantification.

    • Sample Preparation: Prepare the sample at a high concentration (e.g., 10 mg/mL) to achieve low ppb detection limits relative to the API.

    • Acceptance Criterion: The level of NDMA should not exceed the acceptable intake limit (e.g., 96 ng/day), which must be calculated based on the maximum daily dose of the final drug product.

Conclusion and Recommendations

The quality control of N,N-dimethyl-octahydro-1H-isoindol-5-amine requires a multi-faceted analytical approach anchored by a well-characterized reference standard.

  • For early-stage research , a commercially available standard with a vendor CoA providing identity (NMR, MS) and purity (≥98% by HPLC) is generally sufficient.

  • For process development and clinical manufacturing , a more robust solution is needed. If a high-purity (>99.5%) Certified Reference Material from an accredited vendor is available, it is the preferred choice.

  • If a commercial CRM is unavailable, the in-house qualification of a primary reference standard is mandatory. This involves comprehensive structural elucidation, purity determination by a mass balance approach, and thorough documentation.

Regardless of the source, the reference standard is the ultimate arbiter of quality. The protocols outlined in this guide provide a framework for its effective use in ensuring that every batch of N,N-dimethyl-octahydro-1H-isoindol-5-amine meets the stringent quality requirements necessary for the development of safe and effective medicines.

References

  • ResearchGate. (2025). Recent Developments in Isoindole Chemistry. Retrieved from ResearchGate. [Link]

  • MDPI. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(16), 4986. [Link]

  • World Journal of Pharmaceutical Research. (2022). A Comprehensive Review on the Pharmacological Activities of Isoindole. WJPR, 11(6), 445-452. [Link]

  • Pharmapproach. (2018). Quality Control. Retrieved from Pharmapproach. [Link]

  • Royal Society of Chemistry. (2021). Rapid Organocatalytic Chirality Analysis of Amines, Amino Acids, Alcohols, Amino Alcohols and Diols with Achiral Iso(thio)cyanate Probes. Chemical Science, 12, 8436-8444. [Link]

  • National Center for Biotechnology Information. (2014). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 10, 1173–1209. [Link]

  • MDPI. (2019). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2019(2), M1061. [Link]

  • LookChem. Octahydro-isoindole: Properties, Applications, and Quality Specifications. Retrieved from LookChem. [Link]

  • National Center for Biotechnology Information. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(24), 8436–8444. [Link]

  • Royal Society of Chemistry. (2023). The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the catalytic activities of novel alicyclic β-amino amides. RSC Advances, 13, 20260. [Link]

  • Chemical & Pharmaceutical Bulletin. (1990). Synthesis of isoindolo[2,1-a]quinoline Derivatives and Their Effects on N2-induced Hypoxia. Chem. Pharm. Bull., 38(11), 3024-3030. [Link]

  • PubMed. (2010). A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. Journal of the American Society for Mass Spectrometry, 21(3), 469-83. [Link]

  • European Medicines Agency. (2020). Assessment report: Nitrosamine impurities in human medicinal products. Retrieved from EMA. [Link]

  • Eurofins. (2020). Genotoxic Impurities in Drug Products: Review of Nitrosamine Assays. European Biopharmaceutical Review. [Link]

Sources

Validating Synthetic Routes for Octahydro-1H-isoindol-5-amine Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octahydro-1H-isoindol-5-amine represents a critical bicyclic scaffold in medicinal chemistry, particularly in the design of conformationally restricted diamines for GPCR ligands and kinase inhibitors. Its structure—a cyclohexane ring fused to a pyrrolidine ring—offers unique stereochemical vectors that can fine-tune target affinity.

However, the production of this scaffold is non-trivial due to the challenge of controlling the stereochemistry at the bridgehead carbons (3a, 7a) while simultaneously establishing the amine stereocenter at position 5. This guide objectively compares two primary synthetic strategies: Direct Catalytic Hydrogenation (Route A) and Stepwise Reductive Amination (Route B).

Route Analysis & Comparison

Route A: Direct Catalytic Hydrogenation (The "Scalable" Approach)

This route involves the exhaustive reduction of 5-nitroisoindoline (or its salt). It is a "brute force" method ideal for early-stage scale-up where cost is a driver and diastereomeric purity is secondary.

  • Mechanism: Simultaneous reduction of the benzene ring and the nitro group using high-pressure hydrogenation over Rhodium or Ruthenium catalysts.

  • Pros: Single-step operation; low raw material cost; high atom economy.

  • Cons: Yields a mixture of diastereomers (endo/exo amine relative to the cis-fused bridge); requires high-pressure equipment (50–100 bar); catalyst poisoning by amines is a risk.

Route B: Ketone Reductive Amination (The "Precision" Approach)

This route utilizes 2-Boc-5-oxo-octahydro-1H-isoindole as a key intermediate. The amine is introduced via reductive amination, allowing for stereochemical control.

  • Mechanism: Formation of an imine/enamine from the ketone followed by hydride delivery.

  • Pros: High diastereoselectivity (tunable by hydride source); allows for orthogonal protection (e.g., Boc on the ring nitrogen, free amine at C5); milder conditions.

  • Cons: Multi-step synthesis; higher cost of the ketone intermediate.

Comparison Matrix
MetricRoute A: Direct HydrogenationRoute B: Reductive Amination
Starting Material 5-Nitroisoindoline (Low Cost)2-Boc-5-oxo-octahydroisoindole (High Cost)
Step Count 1 (High Pressure)2 (Mild)
Yield (Isolated) 60–75%80–90%
Stereocontrol (dr) Poor (typically ~3:1 mixture)Excellent (>20:1 possible)
Scalability High (kg scale feasible)Moderate (g to 100g scale)
Purity Profile Requires HPLC separationCrystallization often sufficient

Detailed Experimental Protocols

Protocol 1: Route A - High-Pressure Hydrogenation

Targeting the cis-fused scaffold from 5-nitroisoindoline.

Reagents:

  • 5-Nitroisoindoline hydrochloride (10.0 g)

  • Rhodium on Carbon (5% Rh/C, 1.0 g)

  • Acetic Acid (glacial, 100 mL)

Workflow:

  • Preparation: Dissolve 5-nitroisoindoline HCl in glacial acetic acid in a high-pressure autoclave liner. The acidic medium is critical to prevent the resulting amine from poisoning the catalyst surface.

  • Loading: Add the Rh/C catalyst carefully under an inert atmosphere (Argon/Nitrogen) to avoid ignition.

  • Hydrogenation: Seal the autoclave. Purge three times with

    
    . Pressurize to 60 bar (870 psi)  and heat to 60°C . Stir vigorously (1000 rpm) for 24 hours.
    
    • Note: Monitor uptake. Benzene ring reduction is slower than nitro reduction; premature stopping yields the tetrahydro-intermediate.

  • Work-up: Cool to room temperature and vent carefully. Filter the catalyst through a Celite pad (Caution: Pyrophoric wet catalyst).

  • Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with 10% NaOH to pH > 12 and extract with dichloromethane (DCM). Dry over

    
     and concentrate to yield the crude diamine as a viscous oil.
    
Protocol 2: Route B - Stereoselective Reductive Amination

Targeting (3aR,5S,7aS)-2-Boc-5-amino-octahydroisoindole.

Reagents:

  • 2-Boc-5-oxo-octahydro-1H-isoindole (5.0 g)

  • Ammonium Acetate (15.0 g, excess)

  • Sodium Cyanoborohydride (

    
    , 1.9 g)
    
  • Methanol (dry, 50 mL)

Workflow:

  • Imine Formation: In a round-bottom flask, combine the ketone and ammonium acetate in dry methanol. Add 3Å molecular sieves to sequester water. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0°C. Add

    
     portion-wise over 30 minutes.
    
    • Causality: Slow addition at low temperature favors the thermodynamic product (usually the equatorial amine) and prevents direct reduction of the ketone to the alcohol.

  • Reaction: Allow to warm to room temperature and stir for 16 hours.

  • Quench: Quench with saturated aqueous

    
    . Evaporate methanol.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The N-Boc protected amine can be purified via silica gel chromatography (DCM/MeOH/NH4OH gradient) to isolate the single diastereomer.

Validation & Quality Control

To validate the synthesis, the following analytical criteria must be met. The cis-fusion of the bridgehead is the most common outcome for both routes, but the relative stereochemistry of the C5-amine is the variable.

NMR Validation (Proton Assignment)
  • Bridgehead Protons (H-3a, H-7a): In a cis-fused system, these typically appear as broad multiplets around 2.2–2.6 ppm.

  • C5-H Methine:

    • Axial Amine (less stable): The C5 proton is equatorial, appearing as a narrow multiplet (small coupling constants).

    • Equatorial Amine (more stable): The C5 proton is axial, appearing as a broad triplet of triplets (large diaxial coupling constants,

      
       Hz).
      
Purity Metrics
  • HPLC: >95% purity required. Use a high-pH stable C18 column (e.g., XBridge) with an ammonium bicarbonate buffer to retain the polar amine.

  • Mass Spec: ESI+ mode. Observe

    
     = 141.1 (free base) or 241.2 (N-Boc derivative).
    

Visualizing the Synthetic Logic

The following diagram illustrates the decision logic and chemical pathways for both routes.

SyntheticRoutes Start Target: Octahydro-1H-isoindol-5-amine RouteA_Start Precursor: 5-Nitroisoindoline Start->RouteA_Start Route A RouteB_Start Precursor: 2-Boc-5-oxo-octahydroisoindole Start->RouteB_Start Route B ProcessA Catalytic Hydrogenation (Rh/C, 60 bar H2, 60°C) RouteA_Start->ProcessA One-Pot ProcessB1 Imine Formation (NH4OAc, MeOH) RouteB_Start->ProcessB1 ResultA Mixture of Diastereomers (Low Cost, High Throughput) ProcessA->ResultA ProcessB2 Hydride Reduction (NaCNBH3, 0°C) ProcessB1->ProcessB2 ResultB Single Diastereomer (High Purity, Controlled) ProcessB2->ResultB Validation Validation: NMR (J-coupling), LCMS ResultA->Validation Requires HPLC Prep ResultB->Validation Direct Use

Caption: Comparative workflow for Route A (Industrial) vs. Route B (Precision), highlighting the trade-off between operational simplicity and stereochemical control.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to cis-Octahydro-1H-isoindole Hydrochloride: A Key Building Block for Novel Therapeutics. Retrieved from

  • Bai, Y., et al. (2021).[3] "Efficient Electrochemical Reduction of Cyclic Imides to Hydroxylactams and Lactams." Organic Letters, 23(6), 2298–2302.

  • Sigma-Aldrich. (n.d.). Product Specification: Octahydro-1H-isoindole-5,6-diol. Retrieved from

  • PrepChem. (n.d.). Synthesis of octahydro-3-oxo-1H-isoindole-1-carboxylic acid. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Isoindolines and Related Heterocycles. Retrieved from

Sources

A Comparative Guide to the Spectroscopic Characterization of cis- and trans-Octahydroisoindole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

The octahydroisoindole scaffold is a crucial bicyclic amine building block in medicinal chemistry, notable for its presence in various pharmacologically active compounds.[1] The stereochemical arrangement at the ring junction dictates the existence of two diastereomers: cis-octahydroisoindole and trans-octahydroisoindole. The distinct three-dimensional architecture of these isomers significantly influences their physical properties, chemical reactivity, and biological activity.[1] Consequently, unambiguous characterization of the cis and trans forms is a critical step in the synthesis and development of novel therapeutics.

This technical guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate between cis- and trans-octahydroisoindole isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships behind the observed spectral differences. Detailed experimental protocols and data interpretation strategies are provided to equip researchers with the practical knowledge required for definitive isomeric assignment.

The Structural Foundation of Spectroscopic Differences

The fundamental distinction between the cis and trans isomers of octahydroisoindole lies in the fusion of the cyclohexane and pyrrolidine rings. In the cis isomer, the bridgehead hydrogens are situated on the same side of the molecule, resulting in a folded, V-shaped conformation.[1] Conversely, the trans isomer possesses bridgehead hydrogens on opposite sides, leading to a more extended and rigid structure.[1] This seemingly subtle variation in stereochemistry has profound implications for the molecular symmetry, bond angles, and steric environments within each molecule, which in turn are reflected in their respective spectra.

G cluster_cis cis-Octahydroisoindole cluster_trans trans-Octahydroisoindole cis Folded Conformation (V-shaped) cis_protons Bridgehead H's on Same Side cis->cis_protons leads to diff_spectra Distinct Spectroscopic Signatures cis_protons->diff_spectra results in trans Extended Conformation (Linear-like) trans_protons Bridgehead H's on Opposite Sides trans->trans_protons leads to trans_protons->diff_spectra results in

Caption: Conformational differences between cis- and trans-octahydroisoindole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and informative technique for distinguishing between cis and trans isomers of octahydroisoindole.[2] Both ¹H and ¹³C NMR provide a wealth of structural information through chemical shifts, coupling constants, and, in more advanced experiments, through-space correlations.

Key Differentiating Features in NMR:
  • Symmetry: The higher symmetry of the trans isomer often results in a simpler NMR spectrum with fewer signals compared to the less symmetric cis isomer.

  • Chemical Shifts (δ): The spatial arrangement of atoms in the cis and trans isomers leads to different electronic environments for the corresponding protons and carbons.[2] This results in distinct chemical shifts. The bridgehead protons and carbons are particularly sensitive to the ring fusion stereochemistry. In the cis isomer, steric compression can lead to deshielding of certain nuclei.

  • Coupling Constants (J): The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. The rigid and well-defined chair-like conformations of the cyclohexane ring in both isomers lead to characteristic coupling patterns. The coupling constants between the bridgehead protons and adjacent methylene protons are often significantly different for the cis and trans isomers, providing a reliable diagnostic tool.[3] Generally, trans isomers exhibit larger coupling constants (around 11-18 Hz) for vicinal protons in a trans-diaxial relationship, while cis isomers show smaller coupling constants (around 6-14 Hz).[3][4]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the octahydroisoindole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants for all relevant signals.

    • Compare the chemical shifts and coupling constants to literature values or to the spectrum of a known standard.

Advanced NMR Techniques: 2D NMR

For complex cases or for complete structural elucidation, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, helping to trace out the connectivity of the entire molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For the cis isomer, NOE correlations will be observed between the two bridgehead protons, while no such correlation will be present in the trans isomer. This is often the most definitive NMR experiment for assigning the stereochemistry.

G cluster_workflow NMR Analysis Workflow start Octahydroisoindole Isomer Mixture oneD_NMR 1D NMR (¹H, ¹³C) start->oneD_NMR twoD_NMR 2D NMR (COSY, HSQC, NOESY) oneD_NMR->twoD_NMR If ambiguity exists data_analysis Analyze Chemical Shifts, Coupling Constants, and NOEs oneD_NMR->data_analysis twoD_NMR->data_analysis assignment Definitive Isomeric Assignment (cis vs. trans) data_analysis->assignment

Caption: Workflow for NMR-based isomeric assignment of octahydroisoindoles.

Infrared (IR) Spectroscopy: A Complementary Technique

While not as definitive as NMR, IR spectroscopy can provide valuable complementary information for distinguishing between cis and trans isomers.[5] The vibrational modes of a molecule are sensitive to its symmetry and conformation.[6]

Key Differentiating Features in IR:
  • Fingerprint Region (1500-400 cm⁻¹): This region contains complex vibrations that are unique to the overall molecular structure.[7] The IR spectra of the cis and trans isomers will show distinct patterns in this region, allowing for their differentiation if authentic reference spectra are available.

  • C-H Stretching and Bending Vibrations: The precise frequencies of the C-H stretching and bending vibrations can be influenced by the stereochemistry of the molecule.[8]

  • N-H Vibrations: As secondary amines, both isomers will exhibit an N-H stretching vibration in the range of 3300-3500 cm⁻¹. The exact position and shape of this band may differ slightly between the two isomers due to differences in hydrogen bonding potential in the solid state or in concentrated solutions.

Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy
  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters:

      • Spectral range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Compare the obtained spectrum, particularly in the fingerprint region, with reference spectra of the pure cis and trans isomers.

Mass Spectrometry (MS): Elucidating Fragmentation Pathways

Mass spectrometry is primarily used to determine the molecular weight and elemental composition of a compound. While the electron ionization (EI) mass spectra of cis and trans isomers will both show the same molecular ion peak (M⁺·), their fragmentation patterns can differ due to the different stabilities of the intermediate fragment ions.[9]

Key Differentiating Features in MS:
  • Relative Abundance of Fragment Ions: The stereochemistry can influence the preferred fragmentation pathways.[10] The relative abundance of key fragment ions may be different for the cis and trans isomers. For example, the loss of a specific neutral fragment might be more favorable for one isomer over the other due to stereoelectronic effects.

  • Tandem Mass Spectrometry (MS/MS): In more advanced MS techniques like tandem mass spectrometry, the molecular ion is isolated and then fragmented.[11] The resulting product ion spectrum can be more sensitive to the initial stereochemistry of the precursor ion.[9]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Instrument Setup:

    • Use a GC-MS system with a suitable capillary column for separating the isomers if they are in a mixture.

    • The mass spectrometer is typically a quadrupole or ion trap analyzer.

    • Typical GC parameters:

      • Injection volume: 1 µL

      • Injector temperature: 250 °C

      • Oven temperature program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compounds.

    • Typical MS parameters (EI):

      • Ionization energy: 70 eV

      • Mass range: m/z 40-400

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peaks corresponding to the isomers.

    • Extract the mass spectrum for each isomer.

    • Identify the molecular ion peak and analyze the fragmentation pattern.

    • Compare the relative abundances of the major fragment ions between the two isomers.

Data Summary and Comparison

Spectroscopic TechniqueKey Differentiating Featurecis-Octahydroisoindoletrans-Octahydroisoindole
¹H NMR SymmetryLower symmetry, more complex spectrumHigher symmetry, simpler spectrum
Bridgehead Proton Chemical ShiftTypically different from transTypically different from cis
³J (H-H) Coupling ConstantsSmaller vicinal coupling constantsLarger vicinal coupling constants
¹³C NMR Number of SignalsMay have more signals due to lower symmetryMay have fewer signals due to higher symmetry
2D NMR (NOESY) Bridgehead Proton CorrelationNOE presentNOE absent
IR Spectroscopy Fingerprint Region (1500-400 cm⁻¹)Unique patternDistinctly different unique pattern
Mass Spectrometry Fragmentation PatternPotentially different relative abundances of fragment ionsPotentially different relative abundances of fragment ions

Conclusion

The unambiguous differentiation of cis- and trans-octahydroisoindole isomers is paramount for their application in research and drug development. While IR and Mass Spectrometry provide valuable supporting data, NMR spectroscopy, particularly 2D NOESY, stands out as the most definitive method for stereochemical assignment. The distinct differences in chemical shifts, and especially in proton-proton coupling constants and through-space NOE correlations, provide a robust and reliable means of distinguishing between these two important diastereomers. A multi-spectroscopic approach, combining the strengths of each technique, will always provide the most comprehensive and confident characterization.

References

  • Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science, 3(5). Retrieved from [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

  • ResearchGate. (n.d.). A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Retrieved from [Link]

  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers? Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • eGyanKosh. (n.d.). IR Spectroscopy. Retrieved from [Link]

  • Spectra Analysis. (n.d.). IR Applied to Isomer Analysis. Retrieved from [Link]

  • Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2023, February 15). Cis or Trans? How to differentiate by NMR? Retrieved from [Link]

  • YouTube. (2019, March 13). 4 - 9701_s17_qp_22 : Infrared Spectroscopy, Organic Chemistry. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2024, July 23). How to separate the stereoisomers compond in reaction mixture? Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of N,N-dimethyl-octahydro-1H-isoindol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N,N-dimethyl-octahydro-1H-isoindol-5-amine (CAS No. 1208776-86-6). As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. Adherence to these protocols is essential for ensuring personnel safety, environmental protection, and regulatory compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for N,N-dimethyl-octahydro-1H-isoindol-5-amine is not publicly available at the time of this writing. The following guidance is synthesized from the chemical properties of structurally similar aliphatic amines and established best practices for hazardous waste management. Always consult your institution's Environmental Health and Safety (EHS) department and, if possible, obtain the specific SDS from your supplier before handling or disposing of this chemical.

Hazard Identification and Immediate Safety Precautions

Based on the general characteristics of aliphatic amines, N,N-dimethyl-octahydro-1H-isoindol-5-amine should be handled as a hazardous substance. Similar compounds often exhibit properties that require stringent safety measures.[1][2][3][4][5] All handling and disposal preparation should be conducted in a certified chemical fume hood.

Table 1: Anticipated Hazards and Required Personal Protective Equipment (PPE)

Potential Hazard Rationale & Causality Required PPE
Skin Irritation / Corrosion Aliphatic amines can be corrosive or irritating, causing redness, pain, or chemical burns upon contact.[3][5]Chemical-resistant gloves (e.g., Nitrile, Neoprene). Always inspect gloves for integrity before use.[3]
Serious Eye Damage Direct contact with eyes can cause severe irritation or permanent damage.[3][5]Chemical safety goggles or a full-face shield for splash protection.[1]
Respiratory Irritation Inhalation of vapors or aerosols may irritate the respiratory tract.Work in a certified chemical fume hood . If a fume hood is not available, a respirator with an appropriate cartridge may be required; consult your EHS department.
Harmful if Swallowed Ingestion of amines can be harmful or toxic.[4][6]A laboratory coat must be worn to prevent contamination of personal clothing. Wash hands thoroughly after handling.[4][6]

Critical Waste Segregation and Containerization

Improper segregation is a primary cause of laboratory accidents. Amine waste must be kept separate from incompatible materials to prevent violent reactions, toxic gas release, or fire.

  • Segregation Imperative : At a minimum, establish separate, clearly labeled waste streams. Amines must be segregated from:

    • Acids : Reacts, often exothermically.

    • Oxidizing Agents (e.g., peroxides, permanganates, nitric acid): Can create fire or explosion hazards.[2]

    • Halogenated Solvents : To avoid complex and costly disposal procedures.[7]

    • Aqueous Waste : Unless it is a highly diluted aqueous solution of the amine intended for a specific aqueous waste stream.

  • Container Selection and Labeling :

    • Use Compatible Containers : The original chemical container is often the best choice for waste.[8] Alternatively, use a clean, high-density polyethylene (HDPE) or glass container known to be compatible with amines. The container must have a tightly sealing screw cap.[8]

    • Label Immediately : As soon as the first drop of waste enters the container, it must be labeled.[8] Use a hazardous waste tag provided by your institution's EHS department.[8]

    • Content Declaration : Clearly write the full chemical name, "N,N-dimethyl-octahydro-1H-isoindol-5-amine," and list any other components and their approximate concentrations. Do not use abbreviations or chemical formulas.

    • Keep Closed : The waste container must be kept tightly closed at all times, except when adding waste.

Disposal Pathways: A Decision Framework

The primary and recommended disposal route for N,N-dimethyl-octahydro-1H-isoindol-5-amine is through your institution's hazardous waste management program, which typically involves collection by a licensed professional waste disposal service for incineration.[2][4][6] Under no circumstances should this chemical be discharged into the sanitary sewer. [2][8]

DisposalWorkflow start Start: Waste Generated (N,N-dimethyl-octahydro-1H-isoindol-5-amine) q_type What is the nature of the waste? start->q_type pure Pure or Concentrated (Unused chemical, reaction residues) q_type->pure Pure / Concentrated dilute Dilute in Organic Solvent q_type->dilute In Solvent labware Contaminated Labware (Glassware, pipette tips) q_type->labware Contaminated Labware spill Spill Cleanup Debris q_type->spill Spill Debris prohibited PROHIBITED: Do NOT Pour Down Drain q_type->prohibited Aqueous Solution? collect_hw PRIMARY PATHWAY: Collect as Hazardous Waste pure->collect_hw dilute->collect_hw labware->collect_hw spill->collect_hw protocol Follow Step-by-Step Protocol (Section 4) collect_hw->protocol

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.